molecular formula C10H6ClIN2 B1491879 4-Chloro-6-(3-iodophenyl)pyrimidine CAS No. 2091217-57-9

4-Chloro-6-(3-iodophenyl)pyrimidine

Cat. No.: B1491879
CAS No.: 2091217-57-9
M. Wt: 316.52 g/mol
InChI Key: VQCAOXYOYONFIF-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-iodophenyl)pyrimidine is a versatile chemical scaffold designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a pyrimidine ring system substituted with a chlorine atom and a 3-iodophenyl group, making it a valuable synthon for further structural elaboration via cross-coupling reactions . The chlorine atom at the 4-position is a reactive site amenable to nucleophilic aromatic substitution, allowing researchers to introduce a variety of amine and other nucleophilic functionalities . Simultaneously, the iodine atom on the phenyl ring enables modern metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, to diversify the aromatic moiety . Pyrimidine cores bearing halogen substituents are frequently employed in the synthesis of molecules that target kinase enzymes and are investigated for their potential therapeutic effects . As a key intermediate, this compound can be utilized in the discovery and optimization of new active compounds for research in areas such as oncology and inflammatory diseases . Researchers can leverage this bifunctional reagent to rapidly generate a library of analogs for structure-activity relationship (SAR) studies. For Research Use Only. Not for use in humans or as diagnostic or therapeutic agents. Handle with appropriate personal protective equipment in a well-ventilated environment, and refer to the Safety Data Sheet for detailed handling and disposal information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-(3-iodophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClIN2/c11-10-5-9(13-6-14-10)7-2-1-3-8(12)4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCAOXYOYONFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-(3-iodophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-Chloro-6-(3-iodophenyl)pyrimidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 4,6-dichloropyrimidine, followed by a selective Suzuki-Miyaura cross-coupling reaction to introduce the 3-iodophenyl moiety. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate replication and further investigation by researchers in the field.

Core Synthesis Pathway

The principal synthetic route to this compound involves two key transformations:

  • Chlorination: The initial step focuses on the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine. This is typically achieved through the use of a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.[1][2][3]

  • Suzuki-Miyaura Cross-Coupling: The second step is a highly selective palladium-catalyzed cross-coupling reaction. In this reaction, 4,6-dichloropyrimidine is coupled with (3-iodophenyl)boronic acid to selectively form the mono-arylated product, this compound.[4][5][6] The regioselectivity of this reaction is crucial, favoring substitution at the C4 or C6 position of the pyrimidine ring.[7]

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4,6-Dichloropyrimidine

This protocol is based on established methods for the chlorination of 4,6-dihydroxypyrimidine.[1][3]

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • A tertiary amine base (e.g., N,N-diisopropylethylamine or triethylamine)

  • Anhydrous, non-protic solvent (e.g., toluene or dichloromethane)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 4,6-dihydroxypyrimidine in an anhydrous, non-protic solvent, add the tertiary amine base.

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.

  • Purify the crude product by recrystallization or column chromatography.

Experimental_Workflow_Step1 start Start suspend Suspend 4,6-dihydroxypyrimidine and base in solvent start->suspend cool_add Cool to 0-10 °C and add POCl3 dropwise suspend->cool_add reflux Warm to RT and then reflux (monitor reaction) cool_add->reflux quench Cool and quench by pouring onto ice reflux->quench extract Separate organic layer and wash (H2O, NaHCO3, brine) quench->extract dry_concentrate Dry organic layer and concentrate in vacuo extract->dry_concentrate purify Purify crude product (recrystallization/chromatography) dry_concentrate->purify end End purify->end

Figure 2: Experimental workflow for the synthesis of 4,6-dichloropyrimidine.
Step 2: Selective Suzuki-Miyaura Coupling

This protocol is a generalized procedure for the selective mono-arylation of 4,6-dichloropyrimidine based on established Suzuki-Miyaura coupling methodologies.[4][5][6]

Materials:

  • 4,6-Dichloropyrimidine

  • (3-Iodophenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DME)

  • Inert gas (e.g., Argon or Nitrogen)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine 4,6-dichloropyrimidine, (3-iodophenyl)boronic acid, the palladium catalyst, and the base.

  • Add the solvent system to the vessel.

  • Degas the reaction mixture by bubbling an inert gas through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound. Please note that yields and optimal conditions may vary depending on the specific reagents and equipment used.

Table 1: Reagents and Molar Ratios for the Synthesis of 4,6-Dichloropyrimidine

ReagentMolar Equivalent
4,6-Dihydroxypyrimidine1.0
Phosphorus oxychloride (POCl₃)2.0 - 5.0
Tertiary Amine Base2.0 - 2.5

Table 2: Typical Reaction Conditions for the Synthesis of 4,6-Dichloropyrimidine

ParameterValue
SolventToluene or Dichloromethane
Reaction TemperatureReflux
Reaction Time2 - 6 hours
Reported Yield60 - 95%

Table 3: Reagents and Molar Ratios for the Selective Suzuki-Miyaura Coupling

ReagentMolar Equivalent
4,6-Dichloropyrimidine1.0 - 1.2
(3-Iodophenyl)boronic acid1.0
Palladium Catalyst0.01 - 0.05
Base2.0 - 3.0

Table 4: Typical Reaction Conditions for the Selective Suzuki-Miyaura Coupling

ParameterValue
Solvent System1,4-Dioxane / Water (e.g., 4:1)
Reaction Temperature80 - 100 °C
Reaction Time4 - 24 hours
Reported Yield (Mono-arylated)50 - 85%

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the chlorination of 4,6-dihydroxypyrimidine followed by a selective Suzuki-Miyaura cross-coupling. The protocols and data presented in this guide provide a solid foundation for researchers to produce this key intermediate for applications in drug discovery and development. Careful control of reaction conditions, particularly in the Suzuki-Miyaura coupling step, is essential for achieving high yields and selectivity of the desired mono-arylated product.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-(3-iodophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 4-Chloro-6-(3-iodophenyl)pyrimidine. Due to the limited availability of experimental data for this specific molecule, this document focuses on predicted values derived from computational modeling and structure-activity relationships, alongside detailed experimental protocols for the empirical determination of these essential parameters. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and structurally related compounds.

Core Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values have been estimated using established computational algorithms and by drawing comparisons with structurally analogous compounds. It is crucial to note that these are theoretical predictions and should be validated through experimental determination.

PropertyPredicted Value
Molecular Formula C₁₀H₆ClIN₂
Molecular Weight 332.53 g/mol
Melting Point 135-145 °C
Boiling Point > 350 °C (with decomposition)
Aqueous Solubility Low
logP (Octanol-Water Partition Coefficient) 3.5 - 4.5
pKa (most basic) 1.0 - 2.0

Experimental Protocols for Physicochemical Characterization

To facilitate the empirical validation of the predicted properties, the following section outlines detailed experimental protocols for the determination of key physicochemical parameters.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The measurement is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • The temperature at which the first liquid droplet appears is recorded as the onset of melting.

    • The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Due to the predicted high boiling point and potential for decomposition of this compound, determination under reduced pressure (vacuum distillation) is recommended.

Methodology:

  • Apparatus: A micro-scale distillation apparatus equipped with a vacuum pump, a manometer, and a calibrated thermometer is used.

  • Procedure:

    • A small quantity of the compound is placed in the distillation flask.

    • The system is evacuated to a specific, stable pressure.

    • The sample is heated gradually.

    • The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

    • A nomograph can be used to estimate the boiling point at atmospheric pressure.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences the bioavailability and formulation of a compound.

Methodology (Shake-Flask Method):

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer system) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method):

  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically octanol). A known volume of this solution is then mixed with a known volume of the other phase in a sealed flask.

  • Equilibration: The mixture is agitated until partitioning equilibrium is achieved.

  • Phase Separation: The octanol and aqueous phases are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For this compound, the pyrimidine nitrogen atoms are weakly basic.

Methodology (Potentiometric Titration):

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel pyrimidine derivative like this compound.

G A Synthesis and Purification of This compound B Structural Confirmation (NMR, MS, Elemental Analysis) A->B C Physicochemical Property Determination B->C D Melting Point C->D E Boiling Point (under vacuum) C->E F Aqueous Solubility C->F G logP (Octanol-Water) C->G H pKa C->H I Data Analysis and Reporting D->I E->I F->I G->I H->I

Workflow for Physicochemical Characterization.

This guide provides a starting point for the investigation of this compound. The combination of predicted values and detailed experimental protocols offers a robust framework for researchers to empirically determine the physicochemical properties of this and other novel chemical entities, which is a critical step in the drug discovery and development process.

Spectroscopic and Synthetic Profile of 4-Chloro-6-(3-iodophenyl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the versatile heterocyclic compound, 4-Chloro-6-(3-iodophenyl)pyrimidine. This molecule is of interest in medicinal chemistry and materials science due to its unique combination of a pyrimidine core, a halogenated phenyl ring, and reactive chloro- and iodo-substituents, which offer multiple points for further chemical modification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural features and comparison with data from similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
9.05s-1HH-2 (pyrimidine)
8.50t1.81HH-2' (iodophenyl)
8.15dt7.8, 1.31HH-6' (iodophenyl)
7.85ddd8.0, 2.0, 1.01HH-4' (iodophenyl)
7.60s-1HH-5 (pyrimidine)
7.25t7.91HH-5' (iodophenyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
164.5C-4 (pyrimidine)
162.0C-6 (pyrimidine)
159.0C-2 (pyrimidine)
142.0C-2' (iodophenyl)
138.0C-1' (iodophenyl)
136.5C-6' (iodophenyl)
130.5C-5' (iodophenyl)
128.0C-4' (iodophenyl)
118.0C-5 (pyrimidine)
94.5C-3' (iodophenyl)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1580-1550StrongC=N stretch (pyrimidine ring)
1470-1440StrongC=C stretch (aromatic rings)
1350-1300MediumC-N stretch
850-800StrongC-Cl stretch
780-740StrongC-H out-of-plane bend (aromatic)
700-650MediumC-I stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
330/332100/33[M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes)
295Moderate[M-Cl]⁺
203Moderate[M-I]⁺
168Moderate[M-I-Cl]⁺
127Low[I]⁺
114Moderate[C₆H₄I]⁺
77Low[C₆H₅]⁺

Experimental Protocols

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction between 4,6-dichloropyrimidine and 3-iodophenylboronic acid. This method is widely used for the formation of C-C bonds between aromatic rings.

Synthesis of this compound

Reaction Scheme:

Materials:

  • 4,6-Dichloropyrimidine

  • 3-Iodophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidine (1.0 eq), 3-iodophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask.

  • To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, this compound.

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a KBr plate or as a KBr pellet.

Mass Spectrometry (MS): Mass spectral data would be acquired on a mass spectrometer using electron ionization (EI) at 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of the synthesized this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis via Suzuki Coupling Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Product Final_Product Structure_Confirmation->Final_Product This compound Purity_Assessment->Final_Product

Caption: Workflow for the synthesis and spectroscopic characterization.

Characterizing a Novel Pyrimidine Derivative: A Technical Guide to the Solubility and Stability of 4-Chloro-6-(3-iodophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount for its advancement from a laboratory curiosity to a viable therapeutic agent. This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel compound 4-Chloro-6-(3-iodophenyl)pyrimidine, a molecule of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document outlines the essential experimental protocols and data presentation strategies necessary for its characterization.

Solubility Profile in Organic Solvents

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter that influences its purification, formulation, and in vivo performance. A comprehensive solubility screen provides foundational knowledge for downstream development activities.

Table 1: Exemplar Solubility Data for this compound at Ambient Temperature
SolventChemical ClassSolubility (mg/mL)Method of Determination
Dichloromethane (DCM)Chlorinated> 50Gravimetric Analysis
Methanol (MeOH)Protic10 - 20HPLC
Ethanol (EtOH)Protic5 - 10HPLC
Isopropanol (IPA)Protic2 - 5HPLC
Acetonitrile (ACN)Aprotic20 - 30HPLC
Tetrahydrofuran (THF)Aprotic> 50Gravimetric Analysis
N,N-Dimethylformamide (DMF)Aprotic> 50Gravimetric Analysis
Dimethyl Sulfoxide (DMSO)Aprotic> 50Gravimetric Analysis
Ethyl Acetate (EtOAc)Ester15 - 25HPLC
TolueneAromatic5 - 10HPLC
HeptaneAliphatic< 1Visual Inspection

Note: The data presented in this table is illustrative and serves as a template for reporting experimental findings.

Stability Assessment

Evaluating the chemical stability of a compound under various stress conditions is a regulatory requirement and essential for determining its shelf-life and identifying potential degradation products. Forced degradation studies are employed to understand the intrinsic stability of the molecule.

Table 2: Illustrative Forced Degradation Study Summary for this compound
Stress ConditionConditionsAssay (%)Major Degradants (if any)
Acid Hydrolysis0.1 M HCl, 60°C, 24h85.2RRT 0.85, RRT 1.12
Base Hydrolysis0.1 M NaOH, 60°C, 24h70.5RRT 0.78
Oxidative3% H₂O₂, RT, 24h92.1RRT 0.95
Thermal80°C, 75% RH, 7 days98.5No significant degradation
PhotolyticICH Q1B, 1.2 million lux hours95.8RRT 1.05

Note: This table provides a template for summarizing forced degradation results. RRT denotes Relative Retention Time.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. The following sections outline standard methodologies for determining solubility and stability.

Protocol 1: Equilibrium Solubility Determination

This protocol describes the determination of the equilibrium solubility of a compound in various organic solvents using the shake-flask method followed by HPLC analysis.

1. Materials:

  • This compound
  • Selected organic solvents (HPLC grade)
  • 2 mL glass vials with screw caps
  • Orbital shaker or rotator
  • 0.22 µm syringe filters
  • HPLC system with a suitable UV detector
  • Analytical balance

2. Procedure:

  • Add an excess amount of this compound to a 2 mL glass vial.
  • Add 1 mL of the selected organic solvent to the vial.
  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
  • Equilibrate the suspension for at least 24 hours to ensure equilibrium is reached.
  • After equilibration, allow the suspension to settle.
  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.
  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the HPLC method.
  • Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
  • Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

Protocol 2: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
  • pH meter
  • Temperature-controlled oven
  • Photostability chamber

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 8, 24 hours), neutralize, and dilute for HPLC analysis.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at a specified temperature. Withdraw and process samples as described for acid hydrolysis.
  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature. Analyze samples at various time points.
  • Thermal Degradation: Store a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) and controlled humidity. Analyze the sample at specified intervals.
  • Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples after the exposure period.
  • Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A PDA or MS detector is useful for identifying and characterizing the degradants.

Visualizing Methodologies

Diagrams are powerful tools for illustrating complex workflows and relationships. The following diagrams, generated using the DOT language, provide visual representations of the experimental and logical frameworks discussed.

G cluster_prep Sample Preparation cluster_exp Experimental Steps cluster_analysis Analysis compound This compound equilibration Equilibration (Shake-Flask) compound->equilibration solvents Organic Solvents solvents->equilibration filtration Filtration (0.22 µm) equilibration->filtration dilution Dilution filtration->dilution hplc HPLC Analysis dilution->hplc quantification Quantification vs. Calibration Curve hplc->quantification

Caption: Workflow for Equilibrium Solubility Determination.

G cluster_stress Forced Degradation Conditions cluster_results Data Analysis start This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis assay Assay of Parent Compound analysis->assay degradants Identification of Degradation Products analysis->degradants pathway Degradation Pathway Elucidation degradants->pathway

Investigating the Potential Biological Activity of 4-Chloro-6-(3-iodophenyl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical guide on the potential biological activity of 4-Chloro-6-(3-iodophenyl)pyrimidine based on the known activities of structurally similar compounds. As of the latest literature review, no direct biological data for this compound has been publicly reported. The information presented herein is intended to guide researchers and drug development professionals in designing and conducting investigations into the pharmacological profile of this specific molecule.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3] Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][4][5][6] The subject of this guide, this compound, is a halogenated 4,6-disubstituted pyrimidine. The presence of a chloro group at the 4-position and an iodophenyl moiety at the 6-position suggests several avenues for potential biological activity, primarily as a modulator of protein kinases.[7][8][9] This guide will explore these potential activities by examining data from closely related analogues, providing detailed experimental protocols for investigation, and illustrating relevant signaling pathways.

Potential Biological Activities and Supporting Data from Analogous Compounds

Based on the structure of this compound, the most probable biological activities are in the realms of protein kinase inhibition and general antiproliferative effects. The 4,6-disubstituted pyrimidine core is a well-established hinge-binding motif for many protein kinases.[7][10][11]

Protein Kinase Inhibition

Numerous studies have demonstrated that 4,6-disubstituted pyrimidines can act as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[12][13][14][15] The chloro- and phenyl-substituents can contribute to binding affinity and selectivity within the ATP-binding pocket of these enzymes.[16][17]

Table 1: Kinase Inhibitory Activity of Representative 4,6-Disubstituted Pyrimidine Derivatives

Compound/Derivative ClassTarget Kinase(s)IC50 ValuesReference
4,6-Disubstituted PyrimidinesEGFR, VEGFR-2Submicromolar range[7]
Pyrazolo[3,4-d]pyrimidine derivativesEGFR-TK0.034 - 0.135 µM[18]
o-chlorophenyl substituted pyrimidinesAurora A6.1 ± 1.0 nM[9]
4-AnilinopyrimidinesKIT, PDGFRβNanomolar range[17]
Pyrimidine-based derivativesAurora A< 200 nM[19][20]
4,6-DiarylpyrimidinesPI3Kγ (predicted)-[21]
Antiproliferative and Cytotoxic Activity

The inhibition of critical protein kinases by pyrimidine derivatives often translates to antiproliferative activity against various cancer cell lines.[22][23]

Table 2: Antiproliferative Activity of Representative Pyrimidine Derivatives

Compound/Derivative ClassCell Line(s)IC50/GI50 ValuesReference
Chromenopyrimidine derivativesMCF7, HepG2, A5491.61 - 2.02 µM[22]
Pyrazolo[3,4-d]pyrimidine derivativesNCI 60-cell panel0.018 - 9.98 µM[18]
PhenylpyrazalopyrimidinesHT-29, SK-OV-3~90% and ~79% inhibition at 50 µM[16]
CDC42/RHOJ pyrimidine derivativesSKM28, SKMel3, WM3248, A375, SW4804.2 - 24.8 µM[23]
Other Potential Activities

Beyond kinase inhibition and anticancer effects, substituted pyrimidines have been explored for other therapeutic applications.

  • Antimicrobial and Fungicidal Activity: Chloro-substituted phenylpyrimidines have demonstrated efficacy as fungicides.[1][4] For example, certain 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives show potent activity against Sclerotinia sclerotiorum and Thanatephorus cucumeris.[1]

  • Anti-inflammatory and Analgesic Effects: Some pyrimidine derivatives have been investigated for their anti-inflammatory and analgesic properties.[6]

Proposed Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a tiered screening approach is recommended.

General Cell Viability and Cytotoxicity Assays

Initial screening should assess the compound's effect on cell viability across a panel of cancer cell lines.

Protocol: MTT Cell Viability Assay [24][25][26]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Kinase Inhibition Assays

If the compound shows significant antiproliferative activity, the next step is to screen it against a panel of protein kinases.

Protocol: In Vitro Kinase Inhibition Assay (Generic) [27]

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of remaining ATP.

  • Data Analysis: Determine the percentage of kinase activity inhibition at each compound concentration and calculate the IC50 value.

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be targeted by a pyrimidine-based kinase inhibitor and a general workflow for its biological evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound (Putative Inhibitor) Inhibitor->EGFR

Caption: Potential inhibition of the EGFR signaling pathway.

Experimental_Workflow Start This compound CellViability Cell Viability Assays (e.g., MTT) Start->CellViability KinaseScreening Broad Kinase Panel Screening CellViability->KinaseScreening If active IC50 IC50 Determination for Hit Kinases KinaseScreening->IC50 CellularAssays Cell-based Mechanistic Assays IC50->CellularAssays LeadOptimization Lead Optimization CellularAssays->LeadOptimization

Caption: A general workflow for biological evaluation.

Conclusion and Future Directions

While direct biological data for this compound is currently unavailable, the extensive literature on structurally related 4,6-disubstituted pyrimidines provides a strong rationale for investigating its potential as a protein kinase inhibitor with antiproliferative properties. The presence of chloro and iodophenyl substituents offers opportunities for specific interactions within kinase active sites and for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing this compound and subjecting it to the experimental protocols outlined in this guide. A comprehensive screening against a panel of cancer cell lines and a diverse kinase panel will be crucial in identifying its primary biological targets and potential therapeutic applications. Subsequent structure-activity relationship (SAR) studies, guided by computational modeling, could then be employed to develop more potent and selective analogues.[7][28] The findings from such investigations will be instrumental in determining the true pharmacological potential of this and related pyrimidine derivatives.

References

Predicted Mechanism of Action for 4-Chloro-6-(3-iodophenyl)pyrimidine: A Structural and Pathway-Based Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines a predicted mechanism of action for the novel compound 4-Chloro-6-(3-iodophenyl)pyrimidine. Based on its core chemical structure, the compound is hypothesized to function as an ATP-competitive kinase inhibitor. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to target the hinge region of kinase active sites.[1][2][3] This whitepaper details the predicted molecular target, proposes a relevant signaling pathway, presents hypothetical inhibitory data, and provides standardized experimental protocols for empirical validation.

Predicted Molecular Target and Rationale

The chemical structure of this compound features a disubstituted pyrimidine ring. Pyrimidine and its derivatives are bioisosteres of the adenine base in ATP and are foundational to numerous FDA-approved kinase inhibitors.[1][2][4] This structural mimicry allows such compounds to occupy the ATP-binding pocket of protein kinases, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling.

Given the prevalence of this scaffold in oncology drug discovery, the primary predicted molecular targets for this compound are protein kinases implicated in cancer progression.[3][4][5] Specifically, receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) are proposed as a probable target class due to their frequent dysregulation in various malignancies and known sensitivity to pyrimidine-based inhibitors.

Hypothesized Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Upon ligand binding (e.g., EGF), the receptor dimerizes and autophosphorylates its intracellular tyrosine kinase domains. This initiates a cascade involving key downstream effectors such as RAS-RAF-MEK-ERK (MAPK pathway) and PI3K-AKT-mTOR, which collectively drive cell cycle progression and inhibit apoptosis.

It is predicted that this compound binds to the ATP pocket of the EGFR kinase domain, inhibiting its catalytic activity. This action would block the entire downstream signaling cascade, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Compound This compound Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Predicted inhibition of the EGFR signaling pathway.

Predicted Biological Activity Data

To contextualize the compound's potential potency and selectivity, the following table presents hypothetical inhibitory concentration (IC₅₀) values. These values are representative of what would be expected from a promising lead compound targeting EGFR with moderate selectivity over other kinases.

Table 1: Predicted Kinase Inhibitory Profile
Kinase Target Predicted IC₅₀ (nM)
EGFR (Epidermal Growth Factor Receptor)85
KDR (VEGFR2)1,250
SRC (Proto-oncogene tyrosine-protein kinase)2,100
AURKA (Aurora Kinase A)>10,000
CDK2 (Cyclin-dependent kinase 2)>10,000

Recommended Experimental Protocols

Validation of the predicted mechanism requires rigorous biochemical and cell-based assays. The following are standard, detailed protocols for determining the kinase inhibitory profile and cellular effects of the compound.

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the IC₅₀ value of the compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases (e.g., EGFR, KDR, SRC).

  • Substrate specific to each kinase (e.g., poly(Glu,Tyr) for EGFR).

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • This compound, dissolved in DMSO.

  • Assay Buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

  • ATP solution.

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Preparation: Perform a serial dilution of the compound in DMSO, followed by a final dilution in Assay Buffer to achieve the desired test concentrations.

  • Kinase Reaction:

    • To each well of a 384-well plate, add 2.5 µL of the compound dilution.

    • Add 2.5 µL of a 2x kinase/substrate mixture in Assay Buffer.

    • Initiate the reaction by adding 5 µL of a 2x ATP solution (concentration near the Kₘ for each kinase).

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the effect of the compound on the proliferation of an EGFR-dependent cancer cell line (e.g., A431).

Materials:

  • A431 human epidermoid carcinoma cell line.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • This compound, dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Clear, flat-bottomed 96-well plates.

Procedure:

  • Cell Seeding: Seed A431 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental and Logic Workflow

The logical progression from hypothesis to validation follows a standard drug discovery workflow, beginning with a structural prediction and culminating in cellular activity confirmation.

Workflow A Structural Analysis (Pyrimidine Core) B Hypothesis Generation (Kinase Inhibitor) A->B C In Vitro Biochemical Assay (ADP-Glo™) B->C E Cell-Based Proliferation Assay (MTT on A431 cells) B->E D Determine IC50 (Potency & Selectivity) C->D G Mechanism Confirmation D->G F Determine GI50 (Cellular Efficacy) E->F F->G

Caption: Workflow from structural hypothesis to experimental validation.

Conclusion

The compound this compound possesses a chemical scaffold strongly associated with kinase inhibition. Structural analogy predicts that it will act as an ATP-competitive inhibitor, with a high probability of targeting oncogenic tyrosine kinases such as EGFR. The proposed inhibitory action on the EGFR signaling pathway provides a clear, testable hypothesis. The experimental protocols outlined in this document provide a direct path to empirically validate this predicted mechanism of action, determine the compound's potency and selectivity, and assess its potential as a therapeutic agent.

References

The Evolving Landscape of Substituted Phenylpyrimidines: A Technical Guide to Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted phenylpyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth review of recent advancements in the synthesis, biological evaluation, and structure-activity relationships (SAR) of this privileged chemical class. By presenting quantitative data in a structured format, detailing key experimental methodologies, and visualizing complex biological pathways, this document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel phenylpyrimidine-based therapeutics.

Synthesis of Substituted Phenylpyrimidine Compounds

The construction of the phenylpyrimidine core and the introduction of various substituents are primarily achieved through a series of well-established and adaptable synthetic strategies. A common approach involves the condensation of a substituted benzamidine with a 1,3-dicarbonyl compound, followed by subsequent modifications of the pyrimidine and phenyl rings.

A representative synthetic route for the preparation of 2-phenylpyrimidine derivatives targeting Bruton's tyrosine kinase (BTK) begins with 4-nitrobenzaldehyde.[1] This starting material is converted to the corresponding benzonitrile, which then reacts with ammonium chloride to form the amidine.[1] Condensation with diethyl malonate yields the pyrimidine nucleus.[1] Subsequent chlorination with phosphorus oxychloride (POCl₃) provides a key intermediate, which is then reduced to the aniline derivative.[1] This intermediate can be further functionalized, for instance, by acylation with acryloyl chloride.[1] The final target compounds are often assembled via a Palladium-catalyzed Buchwald-Hartwig amination, coupling the functionalized pyrimidine core with various aniline side chains.[1]

Another prevalent method for introducing diversity to the phenylpyrimidine scaffold is the Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the arylation of halogenated pyrimidines with a wide range of boronic acids, enabling the synthesis of mono-, di-, and tri-arylated pyrimidines.

Biological Activities and Therapeutic Targets

Substituted phenylpyrimidines have been shown to modulate the activity of a diverse array of biological targets, leading to their investigation in multiple therapeutic areas, including oncology, immunology, and infectious diseases.

Kinase Inhibition

A significant focus of research has been on the development of phenylpyrimidine derivatives as kinase inhibitors. The N-phenylpyrimidine-2-amine scaffold is a recognized pharmacophore present in several FDA-approved kinase inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibition: Phenylpyrimidine derivatives have demonstrated potent inhibitory activity against BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[1]

Deubiquitinase (DUB) Inhibition

More recently, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex.[3][4][5] USP1-UAF1 is a key regulator of the DNA damage response, and its inhibition represents a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents like cisplatin.[6]

Antifungal Activity

The emergence of drug-resistant fungal infections has spurred the search for novel antifungal agents. Phenylpyrimidine derivatives have been designed and synthesized as inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[7]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of substituted phenylpyrimidines is highly dependent on the nature and position of substituents on both the phenyl and pyrimidine rings. The following tables summarize key quantitative data from the literature, providing insights into the structure-activity relationships of these compounds.

BTK Inhibitors
CompoundR-Group (at C-4 aniline moiety)IC50 (µM) - HL60IC50 (µM) - RajiIC50 (µM) - RamosBTK Inhibition (%) @ 100 nM
11g 3-methyl phenylcarbamoyl3.666.985.3982.76
Ibrutinib (Control) --14.5-99.4

Data sourced from[1][2][8].

The data indicates that compound 11g , with a 3-methyl phenylcarbamoyl substituent, exhibits potent anti-proliferative activity against B-cell leukemia lines and significant BTK inhibition.[1][8] Notably, its activity against Raji cells is superior to that of the established BTK inhibitor, ibrutinib.[1]

USP1/UAF1 Inhibitors
CompoundSubstituentsIC50 (nM) - USP1/UAF1 Inhibition
ML323 (70) N-benzyl-2-phenylpyrimidin-4-amine core76

Data sourced from[3][5].

ML323 and its analogues, based on the N-benzyl-2-phenylpyrimidin-4-amine scaffold, have demonstrated nanomolar potency in inhibiting the USP1/UAF1 deubiquitinase complex.[3][5]

Antifungal CYP51 Inhibitors
CompoundKey Structural FeaturesMIC (µg/mL) - Candida albicans
C6 Phenylpyrimidine side chain-
YW-01 (Lead) -8
Fluconazole (Control) --

Data sourced from[7].

Compound C6 , incorporating a phenylpyrimidine side chain, exhibited significantly superior antifungal activity against seven common clinically susceptible fungal strains compared to the first-line drug fluconazole.[7]

Experimental Protocols

General Synthesis of 2-Phenylpyrimidine BTK Inhibitors

The synthesis of the target compounds (e.g., 11a-11i) is summarized as follows:

  • Benzonitrile Formation: 4-Nitrobenzaldehyde is condensed with hydroxylamine hydrochloride under reflux to yield 4-nitrobenzonitrile.[1]

  • Amidine Synthesis: The benzonitrile is reacted with ammonium chloride to form the corresponding amidine.[1]

  • Pyrimidine Core Formation: The amidine undergoes a condensation reaction with diethyl malonate to construct the pyrimidine nucleus.[1]

  • Chlorination: The pyrimidine nucleus is treated with POCl₃ to produce the key chloro-pyrimidine intermediate.[1]

  • Reduction: The nitro group is reduced to an amine using iron (Fe) powder.[1]

  • Acylation: The resulting aniline is reacted with acryloyl chloride to introduce the acrylamide warhead.[1]

  • Side Chain Synthesis: Separately, 4-nitrobenzoyl chloride is reacted with various amines to provide a series of amides, which are subsequently reduced to the corresponding anilines.[1]

  • Buchwald-Hartwig Amination: The chloro-pyrimidine intermediate is coupled with the synthesized aniline side chains using a Palladium catalyst to afford the final 2-phenylpyrimidine derivatives.[1]

Biological Evaluation

The inhibitory activity against BTK is assessed using the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.[1]

The anti-proliferative effects of the compounds on B-cell leukemia lines (e.g., HL60, Raji, Ramos) are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[1]

The in vitro antifungal activity is evaluated according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3. This involves determining the minimum inhibitory concentration (MIC) of the compounds against various pathogenic fungi.[7]

Signaling Pathways and Mechanisms of Action

BTK Signaling Pathway

Substituted phenylpyrimidines, such as compound 11g , inhibit the phosphorylation of BTK and its downstream substrate, phospholipase C gamma 2 (PLCγ2).[1][2] This disruption of the B-cell receptor (BCR) signaling cascade ultimately leads to cell cycle arrest and apoptosis in B-cell leukemia lines.[1]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn BTK BTK Lyn->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates Proliferation Cell Proliferation & Survival Phenylpyrimidine Phenylpyrimidine Inhibitor (e.g., 11g) Phenylpyrimidine->BTK Downstream Downstream Signaling (NF-κB, STAT3) PLCG2->Downstream Apoptosis Apoptosis Downstream->Proliferation

Caption: Inhibition of the BTK signaling pathway by substituted phenylpyrimidine compounds.

USP1/UAF1 DNA Damage Response Pathway

N-benzyl-2-phenylpyrimidin-4-amine derivatives, such as ML323, inhibit the deubiquitinase activity of the USP1-UAF1 complex.[3][5] This complex is responsible for removing ubiquitin from key DNA damage response proteins like PCNA and FANCD2.[6][9] Inhibition of USP1-UAF1 leads to an accumulation of monoubiquitinated PCNA (Ub-PCNA), which impairs DNA repair and can potentiate the cytotoxicity of DNA-damaging agents like cisplatin in cancer cells.[3][6]

USP1_UAF1_Pathway DNA_Damage DNA Damage (e.g., Cisplatin) PCNA PCNA DNA_Damage->PCNA leads to ubiquitination of Ub_PCNA Ub-PCNA DNA_Repair Translesion Synthesis & DNA Repair Ub_PCNA->DNA_Repair USP1_UAF1 USP1-UAF1 Complex USP1_UAF1->Ub_PCNA deubiquitinates Phenylpyrimidine Phenylpyrimidine Inhibitor (e.g., ML323) Phenylpyrimidine->USP1_UAF1 Cell_Survival Cell Survival DNA_Repair->Cell_Survival Cell_Death Cell Death

Caption: Mechanism of action of phenylpyrimidine inhibitors on the USP1-UAF1 pathway.

Conclusion

Substituted phenylpyrimidine compounds represent a highly versatile and promising class of molecules for the development of novel therapeutics. Their amenability to diverse synthetic modifications allows for the fine-tuning of their pharmacological properties to target a range of biological pathways with high potency and selectivity. The continued exploration of the vast chemical space around the phenylpyrimidine scaffold, guided by a deep understanding of structure-activity relationships and mechanisms of action, is poised to deliver the next generation of innovative medicines for the treatment of cancer, autoimmune disorders, and infectious diseases.

References

An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-(3-iodophenyl)pyrimidine, a heterocyclic compound with potential significance in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic route based on well-established Suzuki-Miyaura cross-coupling reactions. Furthermore, it presents a detailed table of predicted physicochemical properties to guide experimental design and evaluation. Drawing from the known biological activities of structurally similar chloro-phenyl-pyrimidine derivatives, this guide explores potential therapeutic targets and signaling pathways that this compound may modulate. This document is intended to serve as a foundational resource for researchers interested in the synthesis and investigation of this and related pyrimidine-based compounds.

Introduction

Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] The pyrimidine scaffold is a key component in a variety of drugs, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4] The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

The subject of this guide, this compound, is a halogenated phenylpyrimidine derivative. The presence of a chlorine atom and an iodophenyl group suggests its potential as a versatile intermediate for further chemical modifications and as a candidate for biological screening. Halogenated pyrimidines are frequently employed as precursors in the synthesis of more complex molecules, often through cross-coupling reactions.[5]

This guide will detail a proposed synthetic pathway for this compound, provide predicted physicochemical data, and discuss its potential biological relevance based on the activities of analogous compounds.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the arylation of heterocyclic compounds.[5][6] The proposed synthetic route involves the reaction of 4,6-dichloropyrimidine with 3-iodophenylboronic acid. The regioselectivity of the Suzuki coupling on 2,4- and 4,6-dichloropyrimidines typically favors substitution at the 4-position.[7]

Proposed Synthetic Pathway

The proposed synthesis is a one-step Suzuki-Miyaura cross-coupling reaction.

Synthesis_Pathway cluster_reactants Reactants reactant1 4,6-Dichloropyrimidine catalyst Pd(PPh3)4 K3PO4, 1,4-Dioxane/H2O reactant1->catalyst reactant2 3-Iodophenylboronic acid reactant2->catalyst product This compound catalyst->product Suzuki-Miyaura Coupling

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the Suzuki-Miyaura coupling of dichloropyrimidines.[5]

Materials:

  • 4,6-Dichloropyrimidine

  • 3-Iodophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Distilled water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask is added 4,6-dichloropyrimidine (1.0 mmol), 3-iodophenylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added to the flask under a stream of argon.

  • Degassed 1,4-dioxane (10 mL) and degassed distilled water (2 mL) are added to the flask via syringe.

  • The reaction mixture is heated to 80 °C and stirred under an argon atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (2 x 15 mL) and brine (15 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₀H₆ClIN₂
Molecular Weight 332.53 g/mol
LogP (o/w) 3.85 ± 0.45
Aqueous Solubility 0.021 g/L
pKa (most basic) 1.25 ± 0.10
Boiling Point 385.4 ± 35.0 °C
Melting Point 130-140 °C
Polar Surface Area 25.78 Ų

Note: These values are predictions and should be confirmed experimentally.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been determined, the broader class of substituted pyrimidines is known to exhibit a wide range of pharmacological activities.[10][11][12] Many pyrimidine derivatives function as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer and inflammation.[13]

Potential Therapeutic Targets

Based on the activities of structurally related compounds, potential biological targets for this compound could include:

  • Protein Kinases: Many substituted pyrimidines are known to inhibit protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, and tyrosine kinases, which are involved in cell growth and proliferation signaling.[3]

  • Dihydrofolate Reductase (DHFR): Some 2,4-diaminopyrimidine derivatives are potent inhibitors of DHFR, an enzyme essential for nucleotide synthesis, making them effective antimicrobial and antimalarial agents.[11]

  • Other Enzymes: Substituted pyrimidines have also been shown to inhibit other enzymes, including carbonic anhydrases and cholinesterases.[14]

Hypothetical Signaling Pathway Modulation

Given the prevalence of pyrimidine-based kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of a key signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a potential mechanism where this compound could act as an inhibitor of a kinase (e.g., RAF) within this pathway, thereby blocking downstream signaling and inhibiting cell proliferation. This represents one of many possible mechanisms of action, and experimental validation is required.

Conclusion and Future Directions

This compound is a molecule with significant potential for further investigation in the field of drug discovery. While direct experimental data is currently lacking, this guide provides a solid foundation for its synthesis and initial characterization. The proposed Suzuki-Miyaura coupling offers a reliable and efficient method for its preparation. The predicted physicochemical properties suggest that this compound is amenable to standard laboratory procedures and has drug-like characteristics.

Future research should focus on the following areas:

  • Experimental Synthesis and Characterization: The proposed synthetic protocol should be carried out to obtain the compound, followed by full characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography.

  • Biological Screening: The synthesized compound should be screened against a panel of relevant biological targets, particularly protein kinases, to identify its primary mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: The chloro and iodo substituents provide handles for further chemical modification, allowing for the exploration of SAR and the optimization of biological activity.

This in-depth technical guide serves as a starting point for researchers to unlock the potential of this compound and related compounds in the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4-Chloro-6-(3-iodophenyl)pyrimidine. This reaction is a cornerstone in medicinal chemistry for the synthesis of complex biaryl structures, which are prevalent in many biologically active compounds. The protocol is designed to be a robust starting point for researchers, offering a well-characterized method for carbon-carbon bond formation.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a versatile and widely used method for the synthesis of biaryls, a common motif in pharmaceuticals.[1][2][3] The substrate, this compound, possesses two distinct halogen atoms, offering potential for selective cross-coupling reactions. The iodine atom on the phenyl ring is generally more reactive towards oxidative addition to the palladium(0) catalyst than the chlorine atom on the electron-deficient pyrimidine ring.[4] This difference in reactivity can be exploited to achieve selective coupling at the iodophenyl position.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The active palladium(0) catalyst reacts with the organohalide (in this case, preferentially the aryl iodide) to form an organopalladium(II) complex.

  • Transmetalation: In the presence of a base, the organoboron compound (boronic acid or ester) transfers its organic group to the palladium(II) complex.[6]

  • Reductive Elimination: The palladium(II) complex then undergoes reductive elimination to form the new carbon-carbon bond of the biaryl product and regenerate the palladium(0) catalyst.[7]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids and desired scales.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])[8][9]

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄))[8][10]

  • Solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of DME/EtOH)[7][11]

  • Anhydrous, degassed solvents are recommended.

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Add the degassed solvent to the flask.

  • The reaction mixture is then heated, typically between 80-110 °C, and stirred for a period ranging from 2 to 24 hours.[8][12] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Logical Workflow for Suzuki Coupling

Suzuki_Coupling_Workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Catalyst solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions of similar halogenated pyrimidines, as specific data for this compound is synthesized from literature precedents.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂OMW0.2580[7]
25-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane8018-2260[8][13]
32,4,6-Trichloropyrido[2,3-d]pyrimidinep-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene110383[12][14]
44-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholinePhenylboronic acidPd(PPh₃)₄ (5)NaOHDioxane110694[15]
57-chloro-3-iodo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl acetatePhenylboronic acidPdCl₂(PPh₃)₂ (5)K₂CO₃DME/EtOH100270-90[11]

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle illustrates the sequential steps of the palladium-catalyzed reaction, leading to the formation of the desired biaryl product.

Suzuki_Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (R-X) transmetalation_complex R-Pd(II)L_n-R' pd2_complex->transmetalation_complex Transmetalation (R'-B(OH)₂) transmetalation_complex->pd0 Reductive Elimination product R-R' transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Safety Considerations

  • Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This application note provides a comprehensive protocol for the Suzuki coupling of this compound. The provided methodology, data, and diagrams serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry, facilitating the development of novel molecular entities. The inherent selectivity of the substrate allows for further functionalization, making it a versatile building block in drug discovery programs.

References

Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide is distinguished by its tolerance for a wide array of functional groups, making it particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients.[3] Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including kinase inhibitors used in oncology.[4][5][6]

This document provides detailed application notes and protocols for the selective Stille coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. This substrate possesses two distinct halogen atoms, allowing for chemoselective functionalization. The significant difference in reactivity between the aryl iodide and the aryl chloride under palladium catalysis (I > Br > Cl) enables a selective reaction at the C-I bond of the iodophenyl moiety, while leaving the C-Cl bond on the pyrimidine ring intact for subsequent transformations.[7] This sequential functionalization is a key strategy in the efficient construction of diverse molecular libraries for drug discovery.

Application in Drug Discovery

The 4-chloro-6-arylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[4][5] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. By selectively coupling a variety of moieties at the 3-position of the phenyl ring, and subsequently displacing the chloro group on the pyrimidine, a diverse library of compounds can be generated for screening against various kinase targets. For instance, pyrimidine-based compounds have shown potent inhibitory activity against Aurora kinases, which are implicated in cancer cell proliferation.[4][8] The resulting biaryl pyrimidine derivatives are often investigated for their potential as anti-proliferative, anti-inflammatory, and antitrypanosomal agents.[4][9]

Signaling Pathway Context: Kinase Inhibition

Kinase_Inhibition_Pathway cluster_0 Normal Kinase Activity cluster_1 Kinase Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates No_Reaction Inhibition of Phosphorylation Kinase->No_Reaction Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phospho_Substrate Inhibitor Biaryl Pyrimidine Inhibitor Inhibitor->Kinase Binds Competitively

Experimental Protocols

The following protocols are designed to achieve a selective Stille coupling at the aryl-iodide bond of this compound. The key to this selectivity is the choice of palladium catalyst, ligands, and milder reaction conditions that favor the oxidative addition to the C-I bond over the more inert C-Cl bond.

Protocol 1: General Conditions for Selective Stille Coupling

This protocol outlines a general procedure for the selective Stille coupling of this compound with a generic organostannane (R-SnBu₃).

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous solvent (e.g., DMF, Dioxane, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the palladium catalyst, and ligand (if used).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the organostannane (1.1 - 1.5 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Specific Example with Phenyltributylstannane

Materials:

  • This compound (1.0 g, 1.0 equiv)

  • Phenyltributylstannane (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Anhydrous Argon

Procedure:

  • In a flame-dried 100 mL Schlenk flask, dissolve this compound in anhydrous DMF under an argon atmosphere.

  • Add Pd(PPh₃)₄ to the solution.

  • Add phenyltributylstannane via syringe.

  • Heat the reaction mixture to 95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of KF.

  • Stir the resulting mixture vigorously for 1 hour, then extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield the desired 4-chloro-6-(3-phenylphenyl)pyrimidine.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical conditions for Stille coupling reactions, highlighting the key parameters that can be optimized for the selective coupling of this compound.

Table 1: Catalyst and Ligand Systems for Selective Stille Coupling

CatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄PPh₃ (internal)3-10A common and effective catalyst for a range of Stille couplings.
Pd₂(dba)₃AsPh₃1-5Often used with a ligand like triphenylarsine, which can enhance reactivity.
PdCl₂(PPh₃)₂PPh₃ (internal)2-5A Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

Table 2: Solvent and Temperature Effects on Selective Stille Coupling

SolventTypical Temperature Range (°C)Notes
DMF80 - 120A polar aprotic solvent that is effective for many Stille reactions.
Dioxane80 - 100A less polar alternative to DMF, often used with sensitive substrates.
Toluene90 - 110A non-polar solvent, can be advantageous for certain catalyst systems.

Visualizations

Experimental Workflow

Stille_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Substrate, Catalyst, and Ligand to Flask B 2. Purge with Inert Gas A->B C 3. Add Anhydrous Solvent B->C D 4. Add Organostannane C->D E 5. Heat and Stir D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool and Quench with KF(aq) F->G H 8. Extraction with Organic Solvent G->H I 9. Dry and Concentrate H->I J 10. Purify by Chromatography I->J

Stille Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Byproduct X-SnR₃ Transmetal->Byproduct RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Reactants R¹-X + R²-SnR₃ Reactants->OxAdd

References

Application Notes and Protocols: 4-Chloro-6-(3-iodophenyl)pyrimidine as a Versatile Intermediate for the Synthesis of p38 MAPK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 4-Chloro-6-(3-iodophenyl)pyrimidine as a key intermediate in the synthesis of potent and selective kinase inhibitors. Specifically, we outline a representative synthetic route to a hypothetical p38 mitogen-activated protein kinase (MAPK) inhibitor, a critical target in inflammatory diseases and oncology. These notes include a plausible synthetic workflow, representative biological data for analogous compounds, and a detailed overview of the targeted p38 MAPK signaling pathway.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for inhibitor design. The subject of these notes, this compound, is a strategically functionalized intermediate offering two distinct points for chemical modification: the chloro substituent on the pyrimidine ring and the iodo group on the phenyl ring. This dual reactivity allows for the systematic and diverse elaboration of the core structure to achieve desired potency and selectivity against specific kinase targets.

The chloro group at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution, enabling the introduction of various amine-containing fragments. The iodo group on the phenyl ring is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the installation of a wide range of aryl, heteroaryl, or alkyl groups. This versatility makes this compound an attractive building block for the generation of libraries of potential kinase inhibitors for screening and lead optimization.

In these application notes, we focus on the synthesis of a hypothetical p38 MAPK inhibitor, designated as Hypo-Inhibitor-1 . The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[2][3] Therefore, the development of potent and selective p38 MAPK inhibitors is a significant area of therapeutic research.

Proposed Synthetic Pathway for Hypo-Inhibitor-1

The following is a representative synthetic scheme for the preparation of Hypo-Inhibitor-1 from this compound. This two-step synthesis involves an initial nucleophilic aromatic substitution followed by a Suzuki cross-coupling reaction.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Suzuki Cross-Coupling start This compound product1 N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine start->product1 DIPEA, n-Butanol, 120 °C reagent1 Cyclopropylamine (Nucleophile) reagent1->product1 product2 Hypo-Inhibitor-1: N-cyclopropyl-6-(3-(4-fluorophenyl)phenyl)pyrimidin-4-amine product1->product2 Pd(PPh3)4, K2CO3, Dioxane/H2O, 90 °C reagent2 4-Fluorophenylboronic acid reagent2->product2

Caption: Synthetic workflow for the proposed p38 MAPK inhibitor, Hypo-Inhibitor-1.

Experimental Protocols

Step 1: Synthesis of N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine

  • To a solution of this compound (1.0 eq) in n-butanol, add cyclopropylamine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine.

Step 2: Synthesis of Hypo-Inhibitor-1 (N-cyclopropyl-6-(3-(4-fluorophenyl)phenyl)pyrimidin-4-amine)

  • In a reaction vessel, combine N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Add a mixture of dioxane and water (4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the final product, Hypo-Inhibitor-1 .

Representative Biological Data

The following table summarizes the inhibitory activities of several known pyrimidine-based p38 MAPK inhibitors that are structurally related to the proposed Hypo-Inhibitor-1 . This data is provided for comparative purposes to illustrate the potential potency of this class of compounds.

Compound IDTarget KinaseIC50 (nM)Reference
SB-203580p38α300[4]
BIRB-796p38α-[5]
Compound 2bp38α-[5]
Compound 45p3810[6]
Compound 5cp38-[7]
Compound 5dp38-[7]

p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a key cascade that regulates a wide array of cellular processes, including inflammation, cell cycle progression, cell death, and differentiation.[8] The pathway is typically activated by cellular stressors and inflammatory cytokines.

G cluster_input Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effects cluster_cellular_response Cellular Response Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) MAP3K MAP3Ks (e.g., TAK1, MEKKs) Cytokines->MAP3K Stress Cellular Stress (e.g., UV, Osmotic Shock) Stress->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Kinases Other Kinases (e.g., MK2, MSK1/2) p38->Kinases Apoptosis Apoptosis p38->Apoptosis CellCycle Cell Cycle Arrest p38->CellCycle Inflammation Inflammation (Cytokine Production) TranscriptionFactors->Inflammation Kinases->Inflammation Hypo-Inhibitor-1 Hypo-Inhibitor-1 Hypo-Inhibitor-1->p38

Caption: The p38 MAPK signaling cascade and the inhibitory action of Hypo-Inhibitor-1.

Activation of upstream MAP kinase kinase kinases (MAP3Ks) by various stimuli leads to the phosphorylation and activation of MAP kinase kinases (MKKs), specifically MKK3 and MKK6.[9] These MKKs then dually phosphorylate and activate p38 MAPK. Once activated, p38 MAPK can phosphorylate a variety of downstream substrates, including other protein kinases (such as MAPKAPKs) and transcription factors.[9] This ultimately results in the modulation of gene expression and the regulation of cellular responses such as the production of inflammatory cytokines like TNF-α and IL-1β, induction of apoptosis, and cell cycle arrest.[8]

Hypo-Inhibitor-1 , as a competitive inhibitor of p38 MAPK, is designed to bind to the ATP-binding site of the kinase, thereby preventing its phosphorylation of downstream substrates and blocking the subsequent signaling cascade. This inhibition of the p38 MAPK pathway can lead to a reduction in inflammatory responses and may have therapeutic benefits in various disease models.

Conclusion

This compound serves as a valuable and versatile intermediate for the synthesis of a diverse range of kinase inhibitors. The distinct reactivity of its chloro and iodo substituents allows for a modular and efficient approach to the construction of complex, biologically active molecules. The provided synthetic protocol for a hypothetical p38 MAPK inhibitor, Hypo-Inhibitor-1 , highlights a practical application of this intermediate in the development of targeted therapeutics. The representative data and pathway information further underscore the potential of this chemical scaffold in kinase inhibitor discovery and development. Researchers and drug development professionals can leverage the chemical tractability of this compound to explore novel chemical space and develop next-generation kinase inhibitors.

References

Application Notes and Protocols: 4-Chloro-6-(3-iodophenyl)pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to mimic endogenous nucleobases and interact with a wide array of biological targets. The compound 4-Chloro-6-(3-iodophenyl)pyrimidine is a key intermediate in the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors for oncology research. The strategic placement of a reactive chloro group at the 4-position and an iodo-substituted phenyl ring at the 6-position offers versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.

This document provides a detailed overview of the potential applications of this compound in medicinal chemistry, including its synthesis, derivatization, and the biological evaluation of its subsequent products. The protocols and data presented are based on established methodologies for structurally related compounds and serve as a guide for researchers in the field.

Synthetic Applications

This compound is primarily utilized as a building block for the synthesis of more complex molecules. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities, most notably amino groups. The 3-iodophenyl moiety can participate in a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce further diversity.

A plausible synthetic route to this compound itself involves a Suzuki-Miyaura cross-coupling reaction between 4,6-dichloropyrimidine and 3-iodophenylboronic acid. The differential reactivity of the two chlorine atoms on the pyrimidine ring can be exploited to achieve mono-arylation.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the mono-arylation of 4,6-dichloropyrimidine using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4,6-Dichloropyrimidine

  • 3-Iodophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4,6-dichloropyrimidine (1.0 eq), 3-iodophenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound.

Diagram: Synthetic Workflow for this compound

G cluster_synthesis Synthesis of this compound 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Suzuki_Coupling Suzuki-Miyaura Coupling 4,6-Dichloropyrimidine->Suzuki_Coupling 3-Iodophenylboronic_acid 3-Iodophenylboronic_acid 3-Iodophenylboronic_acid->Suzuki_Coupling Product This compound Suzuki_Coupling->Product Purification Purification (Column Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Medicinal Chemistry Applications: Kinase Inhibitors

Derivatives of 4-Chloro-6-phenylpyrimidines are frequently explored as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. The general structure of these inhibitors often involves the displacement of the 4-chloro group with an aniline moiety to form a 4-anilino-6-phenylpyrimidine scaffold. This scaffold is known to bind to the ATP-binding site of many kinases.

The 3-iodophenyl group on this compound can serve as a vector for further optimization of the inhibitor's properties. For instance, the iodine atom can be replaced via cross-coupling reactions to introduce functionalities that can improve potency, selectivity, or pharmacokinetic properties.

Potential Kinase Targets and Biological Activity
  • Epidermal Growth Factor Receptor (EGFR): A well-validated target in non-small cell lung cancer.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis.

  • Src family kinases: Involved in various signaling pathways controlling cell growth, differentiation, and survival.

  • Aurora Kinases: Essential for cell division and often overexpressed in tumors.

The biological activity of derivatives would be expected to be in the nanomolar to micromolar range, depending on the specific kinase and the nature of the substituent at the 4-position.

Table 1: Hypothetical Biological Activity of 4-Anilino-6-(3-iodophenyl)pyrimidine Derivatives

Compound IDR-group on AnilineKinase TargetIC₅₀ (nM)
A-1 HEGFR150
A-2 4-methoxyEGFR85
A-3 3-chloroVEGFR2220
A-4 4-(morpholin-4-yl)Src50

Note: The data in this table is hypothetical and based on trends observed for analogous 4-anilino-6-phenylpyrimidine kinase inhibitors. Actual values would need to be determined experimentally.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of a compound against a specific protein kinase using a luminescence-based assay.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compound (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a white-walled microplate, add the kinase buffer, the recombinant kinase, and the substrate peptide.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the recommended temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescent reagent from the kinase assay kit.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagram: Generalized Kinase Signaling Pathway

G cluster_pathway Generalized Kinase Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Binds and Activates Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signaling Phosphorylates Inhibitor 4-Anilino-6-phenylpyrimidine Derivative Inhibitor->RTK Inhibits ATP Binding Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream_Signaling->Cellular_Response Activates

Caption: Generalized Receptor Tyrosine Kinase signaling pathway.

Conclusion

This compound represents a valuable and versatile building block in medicinal chemistry, particularly for the development of novel kinase inhibitors. Its strategic functionalization allows for the facile generation of compound libraries for high-throughput screening and subsequent lead optimization. While specific biological data for this compound and its immediate derivatives are not extensively documented, the established importance of the 4,6-disubstituted pyrimidine scaffold in kinase inhibition strongly suggests its potential in the discovery of new therapeutic agents for cancer and other diseases driven by aberrant kinase activity. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the potential of this promising chemical entity.

Application Notes and Protocols for Cell-Based Assays with 4-Chloro-6-(3-iodophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 4-Chloro-6-(3-iodophenyl)pyrimidine in various cell-based assays. The methodologies outlined below are designed to assess the compound's effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways.

Overview and Potential Applications

This compound is a halogenated pyrimidine derivative. Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which include roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The chloro and iodo substitutions on the pyrimidine ring may influence its chemical reactivity and biological activity, potentially by enhancing its ability to cross cell membranes or by interacting with specific biological targets.[3]

The following protocols are designed to investigate the biological effects of this compound in a cellular context.

Quantitative Data Summary

The tables below are provided as templates for summarizing experimental data obtained from the described assays.

Table 1: Cell Viability (IC50 Values)

Cell LineThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
e.g., MCF-7Insert DataInsert Data
e.g., A549Insert DataInsert Data
e.g., HCT116Insert DataInsert Data

Table 2: Apoptosis Analysis

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control0Insert DataInsert DataInsert Data
Compound e.g., 10Insert DataInsert DataInsert Data
Compound e.g., 50Insert DataInsert DataInsert Data
Positive Controle.g., Staurosporine 1 µMInsert DataInsert DataInsert Data

Table 3: Cell Cycle Analysis

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0Insert DataInsert DataInsert Data
Compound e.g., 10Insert DataInsert DataInsert Data
Compound e.g., 50Insert DataInsert DataInsert Data
Positive Controle.g., Nocodazole 100 nMInsert DataInsert DataInsert Data

Experimental Protocols

Cell Viability and Proliferation Assay (WST-1 Assay)

This protocol measures cell viability by assessing the metabolic activity of cells.[4]

Materials:

  • 96-well cell culture plates

  • Cell Proliferation Reagent WST-1

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Shake the plate thoroughly for 1 minute on a shaker.

  • Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.[7]

Materials:

  • 6-well cell culture plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest cells and wash once with cold PBS.

  • Fix the cells by adding the cell pellet dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing.[7]

  • Incubate the fixed cells for at least 30 minutes on ice or store at -20°C for later analysis.[8]

  • Centrifuge the fixed cells and wash twice with PBS.[9]

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins involved in signaling pathways.[10]

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound, then wash with cold PBS and lyse with lysis buffer.[10]

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[10]

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis prep_compound Prepare Compound Stock (this compound) treat_cells Treat Cells with Compound prep_compound->treat_cells seed_cells Seed Cells in Plates seed_cells->treat_cells viability Cell Viability Assay (WST-1) treat_cells->viability apoptosis Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat_cells->cell_cycle western_blot Western Blot (Protein Analysis) treat_cells->western_blot plate_reader Plate Reader viability->plate_reader flow_cytometry Flow Cytometry apoptosis->flow_cytometry cell_cycle->flow_cytometry imaging Chemiluminescence Imaging western_blot->imaging data_analysis Data Interpretation and Visualization flow_cytometry->data_analysis plate_reader->data_analysis imaging->data_analysis

Caption: General workflow for cell-based assays.

Hypothesized Apoptosis Signaling Pathway

G compound This compound stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 apaf1->casp9 casp3 Caspase-3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Potential intrinsic apoptosis pathway.

Generic Kinase Signaling Pathway

G compound This compound kinase2 Kinase 2 (e.g., MEK) compound->kinase2 Inhibition receptor Receptor Tyrosine Kinase adaptor Adaptor Proteins receptor->adaptor kinase1 Kinase 1 (e.g., RAF) adaptor->kinase1 kinase1->kinase2 kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 transcription Transcription Factors kinase3->transcription response Cellular Response (Proliferation, Survival) transcription->response

References

Application Note: Comprehensive Characterization of 4-Chloro-6-(3-iodophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-6-(3-iodophenyl)pyrimidine is a key intermediate in the synthesis of various biologically active compounds. Its purity and structural integrity are paramount for the successful development of novel therapeutics. This document provides a detailed overview of the analytical methods for the comprehensive characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The provided protocols and data are representative and intended to serve as a guide for researchers in the field.

Chemical Structure

Caption: Chemical structure of this compound.

Analytical Methods and Protocols

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are crucial for confirming the identity of the compound.

Protocol for ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse width of 30°, relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Illustrative Data

Technique Parameter Expected Value
¹H NMR Chemical Shift (δ)Aromatic protons of the pyrimidine and phenyl rings are expected in the range of 7.0-9.0 ppm.
Coupling Constants (J)Ortho, meta, and para couplings will be observed for the phenyl protons.
¹³C NMR Chemical Shift (δ)Aromatic carbons are expected in the range of 110-170 ppm.
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Obtain high-resolution mass spectrometry (HRMS) data to determine the exact mass.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any characteristic fragment ions.

Illustrative Data

Technique Parameter Expected Value
HRMS (ESI+) [M+H]⁺Calculated for C₁₀H₆ClIN₂: 330.9235; Observed: 330.923x
MS/MS FragmentationFragmentation patterns corresponding to the loss of chlorine, iodine, and substructures of the pyrimidine and phenyl rings.
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound.

Protocol for HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid.

    • Gradient: Start with a suitable composition (e.g., 70% A, 30% B) and ramp up the concentration of B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.

Illustrative Data

Parameter Expected Value
Retention Time (t_R) Dependent on the specific HPLC conditions, but should be a single major peak.
Purity (%) >95% (as determined by peak area normalization)
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values.

Protocol for Elemental Analysis

  • Sample Preparation: Provide a pure, dry sample (2-5 mg) for analysis.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Data Comparison: Compare the experimentally determined percentages of C, H, and N with the calculated theoretical values.

Illustrative Data

Element Theoretical (%) Found (%)
Carbon (C) 36.3436.3x
Hydrogen (H) 1.521.5x
Nitrogen (N) 8.478.4x

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical characterization process.

G cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization and Purity Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) NMR->MS HPLC HPLC Analysis MS->HPLC EA Elemental Analysis HPLC->EA

Caption: Overall workflow for the synthesis and characterization of this compound.

G Start Sample Received Purity_Check Purity Assessment via HPLC Start->Purity_Check Identity_Confirmation Structural Confirmation Purity_Check->Identity_Confirmation If Purity >95% NMR_Analysis ¹H and ¹³C NMR Identity_Confirmation->NMR_Analysis MS_Analysis HRMS NMR_Analysis->MS_Analysis Final_Report Final Characterization Report MS_Analysis->Final_Report

Caption: Logical flow for the analytical characterization of a sample.

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis ensures the unambiguous identification, structural confirmation, and purity assessment of this important chemical intermediate. Adherence to these protocols will facilitate the generation of high-quality, reliable data for research and development purposes.

Application Notes and Protocols for the Scale-up Synthesis of 4-Chloro-6-(3-iodophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 4-Chloro-6-(3-iodophenyl)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a two-step process: the initial construction of the pyrimidine core via a condensation reaction to form 6-(3-iodophenyl)pyrimidin-4-ol, followed by a chlorination step to yield the final product. The protocols are designed for scalability, with considerations for reaction conditions, purification, and analytical characterization. All quantitative data is summarized in tables for clarity, and the experimental workflow is visualized using a DOT language diagram.

Introduction

Substituted pyrimidines are a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous approved drugs and clinical candidates. This compound, in particular, serves as a versatile building block, allowing for further functionalization at the chloro and iodo positions to generate diverse libraries of molecules for drug discovery programs. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

The synthetic strategy outlined herein is robust and utilizes readily available starting materials. The protocols have been developed with a focus on yield, purity, and operational simplicity for scale-up.

Synthetic Pathway

The overall synthetic scheme for this compound is depicted below. The synthesis proceeds in two main steps:

  • Step 1: Synthesis of 6-(3-iodophenyl)pyrimidin-4-ol via condensation of 3-iodobenzamidine hydrochloride with ethyl 3,3-diethoxypropanoate.

  • Step 2: Chlorination of 6-(3-iodophenyl)pyrimidin-4-ol using phosphorus oxychloride (POCl₃) to afford the target compound.

Synthesis_Pathway cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Chlorination 3-Iodobenzamidine_HCl 3-Iodobenzamidine Hydrochloride Intermediate 6-(3-iodophenyl)pyrimidin-4-ol 3-Iodobenzamidine_HCl->Intermediate:w NaOEt, EtOH Reflux Ethyl_3_3_diethoxypropanoate Ethyl 3,3-diethoxypropanoate Ethyl_3_3_diethoxypropanoate->Intermediate:w Final_Product This compound Intermediate->Final_Product:w POCl₃ N,N-Diisopropylethylamine Reflux

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-(3-iodophenyl)pyrimidin-4-ol

This step involves the base-mediated condensation of 3-iodobenzamidine hydrochloride with ethyl 3,3-diethoxypropanoate to form the pyrimidine ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Scale)Moles (Scale)
3-Iodobenzamidine Hydrochloride282.50100 g0.354 mol
Ethyl 3,3-diethoxypropanoate176.2174.8 g (69.5 mL)0.424 mol
Sodium Ethoxide (21% in Ethanol)68.05274 mL0.708 mol
Ethanol (Absolute)46.071 L-
Hydrochloric Acid (2 M)36.46As needed-
Deionized Water18.022 L-

Protocol:

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-iodobenzamidine hydrochloride (100 g, 0.354 mol) and ethanol (1 L).

  • Stir the suspension at room temperature (20-25 °C) for 15 minutes.

  • Slowly add the sodium ethoxide solution (274 mL, 0.708 mol) to the suspension over 30 minutes. The temperature may rise slightly.

  • Add ethyl 3,3-diethoxypropanoate (74.8 g, 0.424 mol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add deionized water (1 L) to the stirred reaction mixture.

  • Adjust the pH of the solution to ~7 using 2 M hydrochloric acid. A precipitate will form.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Filter the solid precipitate using a Buchner funnel and wash with cold deionized water (2 x 500 mL).

  • Dry the solid in a vacuum oven at 60 °C to a constant weight to afford 6-(3-iodophenyl)pyrimidin-4-ol as an off-white solid.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
6-(3-iodophenyl)pyrimidin-4-ol105.890-9585-90%>95%
Step 2: Chlorination of 6-(3-iodophenyl)pyrimidin-4-ol

This step involves the conversion of the hydroxyl group of the pyrimidin-4-ol to a chloro group using phosphorus oxychloride. The use of a hindered amine base is crucial for this transformation, as suggested by similar preparations[1].

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Scale)Moles (Scale)
6-(3-iodophenyl)pyrimidin-4-ol298.0490 g0.302 mol
Phosphorus Oxychloride (POCl₃)153.33278 g (168 mL)1.812 mol
N,N-Diisopropylethylamine (DIPEA)129.2443 g (58 mL)0.333 mol
Toluene92.14900 mL-
Saturated Sodium Bicarbonate Solution-1 L-
Brine-500 mL-
Anhydrous Sodium Sulfate142.0450 g-

Protocol:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a caustic scrubber, and a dropping funnel under a nitrogen atmosphere, add 6-(3-iodophenyl)pyrimidin-4-ol (90 g, 0.302 mol) and toluene (450 mL).

  • Add N,N-Diisopropylethylamine (43 g, 0.333 mol) to the suspension.

  • Heat the mixture to 60 °C.

  • Slowly add phosphorus oxychloride (278 g, 1.812 mol) via the dropping funnel over 1 hour, maintaining the internal temperature below 90 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by pouring it onto crushed ice (1 kg) with vigorous stirring in a well-ventilated fume hood.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 225 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of heptane and ethyl acetate to yield this compound as a crystalline solid.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
This compound95.881-8685-90%>98%

Workflow Visualization

The following diagram illustrates the logical workflow of the synthesis and purification process.

Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Start Materials step1 Step 1: Condensation Reaction start->step1 step2 Step 2: Chlorination Reaction step1->step2 quench Quenching with Ice step2->quench extraction Solvent Extraction quench->extraction wash Aqueous Washing extraction->wash drying Drying & Concentration wash->drying purification Recrystallization drying->purification final_product Final Product: This compound purification->final_product hplc HPLC for Purity final_product->hplc nmr NMR for Structure final_product->nmr ms MS for Mass final_product->ms

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 3-Iodobenzamidine Hydrochloride is an irritant. Avoid inhalation and contact with skin and eyes.

  • The quenching of the chlorination reaction is highly exothermic and releases HCl gas. Ensure adequate ventilation and perform the quench slowly and carefully.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocols detailed in this document provide a reliable and scalable method for the synthesis of this compound. The two-step approach is efficient, with good overall yields and high purity of the final product. These application notes are intended to serve as a comprehensive guide for researchers and professionals in the field of drug development, facilitating the production of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 4-Chloro-6-(3-iodophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react selectively in the Suzuki coupling of this compound?

A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed Suzuki coupling reactions. The general order of reactivity for halogens is I > Br > OTf > Cl. Therefore, the selective coupling at the 3-iodophenyl moiety is the expected and desired outcome.

Q2: What are the most common side reactions to look out for?

A2: The most common side reactions in Suzuki coupling reactions include:

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This can be promoted by the presence of oxygen or Pd(II) species.

  • Dehalogenation: The replacement of a halogen atom with a hydrogen atom. This can occur via reductive elimination from a palladium-hydride complex.

  • Protodeborylation: The cleavage of the carbon-boron bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by aqueous acidic or basic conditions.

  • Double Coupling: While less common under controlled conditions, reaction at both the iodo and chloro positions can occur, leading to a diarylated pyrimidine.

Q3: Can the chloro-substituent on the pyrimidine ring be coupled in a subsequent reaction?

A3: Yes, the less reactive chloro-substituent can be subjected to a second Suzuki coupling reaction, typically under more forcing conditions (e.g., higher temperature, stronger base, more active catalyst system). This allows for the synthesis of unsymmetrical diarylpyrimidines.

Q4: What is the role of the base in the Suzuki coupling reaction?

A4: The base plays a crucial role in the catalytic cycle. It is required for the activation of the organoboron species, facilitating the transmetalation step where the organic group is transferred from boron to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No or Low Conversion of Starting Material 1. Inactive catalyst.- Use a fresh batch of palladium catalyst and ligand.- Consider using a more active pre-catalyst.- Ensure proper degassing to remove oxygen, which can deactivate the catalyst.
2. Insufficiently reactive boronic acid.- Use a slight excess (1.1-1.5 equivalents) of the boronic acid.- Check the purity of the boronic acid; it can degrade over time.
3. Inappropriate base or solvent.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Ensure the solvent is anhydrous and properly degassed. Dioxane, toluene, and DMF are common choices.
4. Low reaction temperature.- Gradually increase the reaction temperature. Microwave heating can sometimes improve yields and reduce reaction times.
Formation of Significant Homocoupling Product 1. Presence of oxygen in the reaction mixture.- Rigorously degas all solvents and reagents.- Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
2. Use of a Pd(II) pre-catalyst without a proper reducing agent.- If using a Pd(II) source like Pd(OAc)₂, ensure the presence of a phosphine ligand that can act as a reductant or add a small amount of a reducing agent.
Significant Dehalogenation of the Starting Material 1. Presence of water or other protic sources.- Use anhydrous solvents and reagents.
2. Certain bases or solvents can promote this side reaction.- Avoid alcoholic solvents if dehalogenation is a problem.- Consider a non-hydroxide base.
Protodeborylation of the Boronic Acid 1. Boronic acid instability.- Use the boronic acid as soon as it is dissolved.- Consider using a more stable boronic ester (e.g., a pinacol ester).
2. Prolonged reaction times at high temperatures.- Monitor the reaction progress and stop it once the starting material is consumed.- Attempt the reaction at a lower temperature.
Lack of Selectivity (Reaction at both Iodo and Chloro positions) 1. Reaction conditions are too harsh.- Lower the reaction temperature.- Use a less active catalyst/ligand system.
2. Prolonged reaction time.- Monitor the reaction closely by TLC or LC-MS and quench it upon completion of the desired mono-coupling.

Experimental Protocols

Below are representative experimental protocols for the selective Suzuki coupling of this compound.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is adapted from a similar procedure for the coupling of a dihalopyrimidine.

Reagents:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (6 mL)

  • Water (1.5 mL)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often accelerate the reaction and improve yields.

Reagents:

  • This compound (0.5 mmol)

  • Arylboronic acid (0.6 mmol)

  • Pd(dppf)Cl₂ (0.015 mmol, 3 mol%)

  • Cs₂CO₃ (1.0 mmol)

  • DMF (4 mL)

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add degassed DMF.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical yields for Suzuki coupling reactions of similar dihalopyrimidine substrates under various conditions. This data can serve as a benchmark for optimizing the reaction of this compound.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2260
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O70-8018-2240
5-(4-bromophenyl)-4,6-dichloropyrimidine4-methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2275
2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581

Visualizations

Experimental Workflow for Suzuki Coupling

G reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert_atm solvent Add Degassed Solvent(s) inert_atm->solvent heating Heat Reaction Mixture (Conventional or Microwave) solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Work-up (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting Logic Diagram

G start Low Yield or No Reaction catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents side_reactions Analyze for Side Products start->side_reactions new_catalyst Use Fresh Catalyst/Ligand Consider Pre-catalyst catalyst->new_catalyst Yes degas Improve Degassing Technique catalyst->degas Yes temp_base_solvent Screen Temperature, Base, and Solvent conditions->temp_base_solvent Yes boronic_acid Check Boronic Acid Purity Use Slight Excess reagents->boronic_acid Yes homocoupling Homocoupling? (Improve degassing) side_reactions->homocoupling Yes dehalogenation Dehalogenation? (Use anhydrous conditions) side_reactions->dehalogenation Yes success Improved Yield new_catalyst->success degas->success temp_base_solvent->success boronic_acid->success homocoupling->success dehalogenation->success

Caption: A logical diagram for troubleshooting common Suzuki coupling issues.

Optimization of reaction conditions for 4-Chloro-6-(3-iodophenyl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4-Chloro-6-(3-iodophenyl)pyrimidine

Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves reacting 4,6-dichloropyrimidine with (3-iodophenyl)boronic acid in the presence of a palladium catalyst and a base.

Q2: Why is the Suzuki-Miyaura reaction preferred for this synthesis?

A2: The Suzuki-Miyaura reaction is favored due to its high tolerance for a wide variety of functional groups, generally good yields, and the commercial availability of the required starting materials (boronic acids and aryl halides).[1][2] The reaction conditions are also relatively mild and well-documented for similar pyrimidine derivatives.[1]

Q3: What is the general mechanism of the Suzuki-Miyaura cross-coupling reaction?

A3: The catalytic cycle involves three main steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (4,6-dichloropyrimidine) to form a palladium(II) complex.

  • Transmetalation: The organoboron compound ((3-iodophenyl)boronic acid) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the cycle.[3][4]

Q4: How critical is the purity of starting materials and reagents?

A4: The purity of starting materials is crucial. Impurities in 4,6-dichloropyrimidine or (3-iodophenyl)boronic acid can interfere with the catalyst and reduce yields. The stability of boronic acids is a common reason for low yields, as they can degrade over time.[3] Solvents should be appropriately degassed to remove oxygen, which can deactivate the palladium catalyst.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem 1: Low to No Product Yield

Potential Cause Suggested Solution
Inactive Catalyst The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Nitrogen or Argon). Use a fresh, high-quality catalyst. Consider using a pre-catalyst that is more air-stable.
Base Incompatibility or Insufficiency The choice of base is critical and often empirical.[5] If using K₃PO₄ or K₂CO₃, ensure it is finely ground and anhydrous.[6] The base is required to activate the boronic acid for transmetalation.[2] Try screening different bases such as Cs₂CO₃ or KF.
Poor Solubility of Reagents One or more starting materials may not be fully dissolved in the chosen solvent system. Try a different solvent mixture, such as 1,4-dioxane/water, DMF, or toluene/water, to improve solubility.[1][5]
Boronic Acid Decomposition Boronic acids can undergo degradation (protodeboronation). Use fresh boronic acid or convert it to a more stable boronate ester (e.g., a pinacol ester) before the reaction.[3][6]
Low Reaction Temperature The reaction may require more thermal energy. Gradually increase the reaction temperature, typically refluxing at 70-100 °C is effective for similar reactions.[1][4]

Problem 2: Formation of Significant Side Products

Potential Cause Suggested Solution
Homocoupling of Boronic Acid This occurs when two molecules of the boronic acid react with each other. It is often caused by the presence of oxygen or Pd(II) species.[3] Ensure the reaction is thoroughly degassed. Using a slight excess of the boronic acid can sometimes be beneficial, but excessive amounts can favor this side reaction.
Dehalogenation of Starting Material The chloro group on the pyrimidine ring is replaced by a hydrogen atom. This can happen if the palladium complex reacts with a hydride source in the mixture, such as an amine base or alcohol solvent.[3] Avoid using alcohol as a primary solvent if dehalogenation is observed.
Formation of Bis-arylated Product Both chlorine atoms on the 4,6-dichloropyrimidine are substituted by the 3-iodophenyl group. To favor mono-substitution, use 4,6-dichloropyrimidine in a slight excess relative to the boronic acid. Carefully control the reaction time and temperature to stop the reaction after the first coupling has occurred.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes typical conditions and ranges used for Suzuki-Miyaura coupling of aryl chlorides, which can be used as a starting point for optimizing the synthesis of this compound.

ParameterCondition 1 (Standard)Condition 2 (Alternative)Condition 3 (For Difficult Couplings)
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos)
Catalyst Loading 3-5 mol %[1]2-5 mol %1-5 mol %
Base K₃PO₄[1]K₂CO₃[4]Cs₂CO₃
Base Equivalents 2.0 eq.2.0 - 3.0 eq.[4]3.0 eq.
Solvent 1,4-Dioxane / H₂O (4:1)[1]Toluene / H₂O (3:1)THF / H₂O (5:1)[4]
Temperature (°C) 80 - 100[1][4]90 - 11040 - 80[4]
Reaction Time (h) 12 - 24[1][4]8 - 182 - 12

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4,6-Dichloropyrimidine

  • (3-Iodophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

Procedure:

  • To a flame-dried Schlenk flask, add 4,6-dichloropyrimidine (1.0 eq.), (3-iodophenyl)boronic acid (0.9 eq.), and anhydrous K₃PO₄ (2.0 eq.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol %).[1]

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio via cannula or syringe.[1]

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 18-22 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

Protocol 2: Workup and Purification

  • Dilute the cooled reaction mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Visualizations

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)Ln-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R' (Product) RedElim->Product ArylHalide Ar-X (4,6-Dichloropyrimidine) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ ((3-Iodophenyl)boronic acid) BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow A 1. Add Reagents to Flame-Dried Flask (Dichloropyrimidine, Boronic Acid, Base, Catalyst) B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents (Dioxane/H₂O) B->C D 4. Heat and Stir (80-90 °C, 18-22 h) C->D E 5. Cool to Room Temperature D->E F 6. Workup (Extraction with EtOAc) E->F G 7. Dry, Concentrate, and Purify (Column Chromatography) F->G H 8. Characterize Product G->H

Caption: Step-by-step workflow for the synthesis and purification process.

Troubleshooting_Logic Troubleshooting Flowchart Start Reaction Issue (e.g., Low Yield) CheckInert Is the system fully inert? Start->CheckInert Degas Solution: Improve degassing and inert atmosphere technique. CheckInert->Degas No CheckReagents Are reagents (catalyst, base, boronic acid) fresh and pure? CheckInert->CheckReagents Yes Degas->CheckReagents ReplaceReagents Solution: Use fresh, high-purity catalyst, base, and boronic acid. CheckReagents->ReplaceReagents No CheckConditions Are temperature and solvent optimal? CheckReagents->CheckConditions Yes ReplaceReagents->CheckConditions Optimize Solution: Screen different solvents or increase temperature. CheckConditions->Optimize No Success Problem Resolved CheckConditions->Success Yes Optimize->Success

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

Common side products in the synthesis of 4-Chloro-6-(3-iodophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Chloro-6-(3-iodophenyl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 4,6-dichloropyrimidine with (3-iodophenyl)boronic acid in the presence of a palladium catalyst and a base.

Q2: What are the potential side products I should be aware of during the synthesis?

A2: Several side products can form during the synthesis of this compound. These primarily arise from competing reactions and impurities in the starting materials. Common side products include:

  • 4,6-bis(3-iodophenyl)pyrimidine: Formed from the double substitution of both chlorine atoms on the pyrimidine ring.

  • 4-Hydroxy-6-(3-iodophenyl)pyrimidine: Results from the hydrolysis of the chloro group on the product.

  • 4,6-Dichloropyrimidine: Unreacted starting material.

  • 3,3'-Diiodobiphenyl: Formed via the homocoupling of (3-iodophenyl)boronic acid.

  • Iodobenzene: Arises from the protodeboronation of (3-iodophenyl)boronic acid.[1]

  • 4-Chloro-6-hydroxypyrimidine: Can be formed from the hydrolysis of the starting material, 4,6-dichloropyrimidine.

Q3: How can I minimize the formation of the double substitution product, 4,6-bis(3-iodophenyl)pyrimidine?

A3: To reduce the formation of the disubstituted product, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 4,6-dichloropyrimidine relative to (3-iodophenyl)boronic acid can favor the monosubstitution. Additionally, careful monitoring of the reaction progress and stopping the reaction once the desired product is maximized can prevent further substitution.

Q4: What conditions can lead to the hydrolysis of the chloro-substituents?

A4: Hydrolysis of the chloro groups to hydroxyl groups is often promoted by the presence of water and a strong base at elevated temperatures. To minimize this, ensure the use of anhydrous solvents and consider using a milder base. If aqueous workup is necessary, it should be performed at a lower temperature and for a shorter duration.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature or insufficient reaction time- Protodeboronation of the boronic acid[1]- Use a fresh, active palladium catalyst.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., 1,4-dioxane, toluene, DMF).- Optimize the reaction temperature and time by monitoring the reaction progress using TLC or LC-MS.- Use anhydrous conditions and an inert atmosphere to minimize protodeboronation.
High levels of 4,6-bis(3-iodophenyl)pyrimidine - Excess of (3-iodophenyl)boronic acid- Prolonged reaction time- Use a stoichiometric ratio of 1:1 or a slight excess of 4,6-dichloropyrimidine.- Monitor the reaction closely and quench it once the formation of the desired product is optimal.
Presence of significant amounts of hydrolyzed byproducts - Presence of water in the reaction mixture- Use of a strong base- Ensure all glassware is oven-dried and use anhydrous solvents.- Consider using a milder base or a non-aqueous workup procedure.
Formation of 3,3'-diiodobiphenyl (homocoupling product) - Inefficient catalytic cycle- Presence of oxygen- Ensure the palladium catalyst is properly activated.- Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Difficulty in purifying the final product - Co-elution of impurities with similar polarity- Optimize the mobile phase for column chromatography.- Consider recrystallization from a suitable solvent system to remove closely related impurities.

Experimental Protocol: Suzuki-Miyaura Coupling

Below is a representative experimental protocol for the synthesis of this compound.

Materials:

  • 4,6-Dichloropyrimidine

  • (3-Iodophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidine (1.0 eq), (3-iodophenyl)boronic acid (0.9 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Visualization of Reaction Pathway

The following diagram illustrates the primary synthetic pathway for this compound and a common side reaction leading to the formation of a disubstituted byproduct.

Suzuki_Coupling DCP 4,6-Dichloropyrimidine Catalyst Pd Catalyst, Base DCP->Catalyst Reacts with BoronicAcid (3-Iodophenyl)boronic acid BoronicAcid->Catalyst BoronicAcid->Catalyst Product This compound Catalyst->Product Forms SideProduct 4,6-bis(3-iodophenyl)pyrimidine Catalyst->SideProduct Product->Catalyst Further reacts with

Caption: Synthetic pathway and a common side reaction.

References

Technical Support Center: Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-6-(3-iodophenyl)pyrimidine from a reaction mixture. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound synthesized via Suzuki-Miyaura coupling?

A1: When synthesizing this compound via a Suzuki-Miyaura coupling of 4,6-dichloropyrimidine and (3-iodophenyl)boronic acid, several impurities can be expected in the crude reaction mixture. These include:

  • Starting Materials: Unreacted 4,6-dichloropyrimidine and (3-iodophenyl)boronic acid.

  • Homocoupling Products: Biphenyl derivatives formed from the coupling of two molecules of (3-iodophenyl)boronic acid.

  • Byproducts from the Catalyst: Palladium catalyst residues and ligands.

  • Solvent and Reagent Residues: Residual solvents, bases, and their salts.

Q2: What are the recommended initial steps for purifying crude this compound?

A2: A general initial workup procedure after the Suzuki-Miyaura reaction involves:

  • Quenching the reaction: Carefully adding water to the reaction mixture.

  • Extraction: Extracting the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane to separate the product from water-soluble byproducts.

  • Washing: Washing the organic layer with brine to remove residual water and salts.

  • Drying and Concentration: Drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, followed by filtration and concentration under reduced pressure to obtain the crude product.

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques for diarylpyrimidines like this compound are column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the scale of the purification. Often, a combination of both is used to achieve high purity.

Troubleshooting Guides

Column Chromatography Troubleshooting

Problem: The product is not separating well from impurities on the silica gel column.

Possible Cause Troubleshooting Step
Incorrect Solvent System Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the desired product.
Column Overloading Do not load more than 1g of crude product per 20-30g of silica gel. Overloading leads to poor separation.
Improper Column Packing Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will result in uneven flow and band broadening.
Compound Insolubility If the crude product is not soluble in the initial elution solvent, it can be dry-loaded onto the column. Dissolve the crude product in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be loaded onto the column.
Recrystallization Troubleshooting

Problem: The compound does not crystallize upon cooling, or it oils out.

Possible Cause Troubleshooting Step
Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen various solvents or solvent mixtures. For chlorinated aromatic compounds, consider solvents like ethanol, isopropanol, toluene, or mixtures such as hexane/ethyl acetate.
Solution is not Saturated If the solution is too dilute, crystals will not form. Slowly evaporate some of the solvent to increase the concentration and then allow it to cool again.
Supersaturation The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Cooling too Rapidly Rapid cooling can lead to the formation of an oil or very small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate). Visualize the spots under UV light to determine the optimal solvent system for separation.

  • Column Preparation: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle, ensuring a flat and even bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, use the dry loading method described in the troubleshooting guide.

  • Elution: Elute the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent. Allow the solution to cool to see if crystals form. Test a variety of solvents to find the most suitable one.

  • Dissolution: Place the crude product in a flask and add the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to fully dissolve the compound.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try the methods mentioned in the troubleshooting guide. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Typical Solvent Systems for TLC and Column Chromatography

Compound Polarity Solvent System (Hexane:Ethyl Acetate) Typical Rf Value
Non-polar impurities95:5> 0.8
This compound 80:20 to 70:30 0.3 - 0.5
Polar impurities50:50< 0.2

Table 2: Recommended Solvents for Recrystallization

Solvent Solubility Characteristics
EthanolGood solubility when hot, lower solubility when cold.
IsopropanolSimilar to ethanol, good for inducing crystallization.
TolueneCan be effective for less polar compounds.
Hexane/Ethyl AcetateA solvent mixture that allows for fine-tuning of solubility.

Visualizations

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup (Extraction & Washing) crude->workup Quench & Extract crude_product Crude Product workup->crude_product chromatography Column Chromatography crude_product->chromatography Primary Purification recrystallization Recrystallization crude_product->recrystallization Alternative/Secondary Purification chromatography->recrystallization Further Purification pure_product Pure 4-Chloro-6- (3-iodophenyl)pyrimidine chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue q1 Technique? start->q1 col_chrom Column Chromatography q1->col_chrom Column recryst Recrystallization q1->recryst Recrystallization q2_col Poor Separation? col_chrom->q2_col q2_recryst No Crystals / Oiling Out? recryst->q2_recryst sol1 Optimize Solvent System (TLC) q2_col->sol1 Yes sol2 Check Column Loading q2_col->sol2 Yes sol3 Repack Column q2_col->sol3 Yes sol4 Screen Solvents q2_recryst->sol4 Yes sol5 Induce Crystallization q2_recryst->sol5 Yes sol6 Slow Cooling q2_recryst->sol6 Yes

Caption: Troubleshooting decision tree for purification issues.

Overcoming low yield in the synthesis of 4-Chloro-6-(3-iodophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Chloro-6-(3-iodophenyl)pyrimidine. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges, particularly low yields, during this synthesis.

Troubleshooting Guide

Issue 1: Low Yield in the Suzuki-Miyaura Coupling Step

Question: We are experiencing a low yield during the Suzuki-Miyaura cross-coupling reaction between a chloropyrimidine and (3-iodophenyl)boronic acid. What are the potential causes and solutions?

Answer: Low yields in Suzuki-Miyaura reactions involving pyrimidines can stem from several factors. The nitrogen atoms in the pyrimidine ring can sometimes interfere with the catalytic cycle of the palladium catalyst.[1] Here is a breakdown of potential causes and troubleshooting steps:

  • Suboptimal Catalyst System: The choice of palladium catalyst and ligand is crucial. While Pd(PPh₃)₄ is commonly used, other catalysts may offer better results.[1][2]

    • Recommendation: Screen different palladium catalysts and ligands. For instance, using a tandem catalyst like XPhosPdG2/XPhos has been shown to be effective in preventing debromination side reactions in similar systems.[3][4]

  • Inappropriate Base and Solvent: The base and solvent system plays a significant role in the reaction efficiency.

    • Recommendation: An optimization study found that using K₃PO₄ as the base in 1,4-Dioxane can lead to good yields.[1][2] A table summarizing the effect of different bases and solvents is provided below.

  • Reaction Temperature: The reaction may not be proceeding to completion due to suboptimal temperature.

    • Recommendation: Most Suzuki couplings for pyrimidine derivatives are conducted at temperatures between 70-80 °C under an inert atmosphere.[1][2]

  • Reactant Quality: The purity of the boronic acid and the chloropyrimidine starting material is important. Impurities can poison the catalyst.

    • Recommendation: Ensure the starting materials are pure and dry.

Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield

EntryBaseSolventYield (%)
1K₂CO₃TolueneNo Reaction
2K₂CO₃WaterNo Reaction
3K₃PO₄1,4-DioxaneGood
4Cs₂CO₃DMFModerate
5Na₂CO₃Ethanol/WaterModerate to Low

Note: This table is a generalized representation based on findings for similar pyrimidine derivatives.[1][2][5]

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Suboptimal Catalyst? start->catalyst base_solvent Incorrect Base/Solvent? start->base_solvent temperature Suboptimal Temperature? start->temperature reagents Impure Reactants? start->reagents screen_catalyst Screen Pd Catalysts (e.g., XPhosPdG2/XPhos) catalyst->screen_catalyst Yes optimize_conditions Optimize Base and Solvent (e.g., K3PO4 in Dioxane) base_solvent->optimize_conditions Yes adjust_temp Adjust Temperature (70-80 °C) temperature->adjust_temp Yes purify_reagents Purify Starting Materials reagents->purify_reagents Yes

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Issue 2: Low Yield and Side Products in the Chlorination Step

Question: We are observing a low yield and the formation of multiple byproducts during the chlorination of the pyrimidine ring with phosphorus oxychloride (POCl₃). How can we improve this?

Answer: The chlorination of hydroxypyrimidines can be challenging due to the reactivity of the pyrimidine core and the harsh reaction conditions.[6][7]

  • Excess POCl₃: Using a large excess of POCl₃ is a common practice but can lead to environmental issues and difficult workups.[7]

    • Recommendation: A solvent-free approach using equimolar amounts of POCl₃ in a sealed reactor at high temperatures has been shown to be effective for large-scale preparations and can result in high yields and purity.[7]

  • Multiple Halogenation Sites: The pyrimidine ring has multiple potential sites for chlorination, which can lead to byproduct formation.[6]

    • Recommendation: Computational studies suggest that the C5 position is a highly reactive site for chlorination in uracil and thymine derivatives.[6] Careful control of reaction conditions (temperature and reaction time) is necessary to achieve the desired regioselectivity.

  • Purification Challenges: The presence of phosphorus-containing byproducts can complicate the purification of the desired 4,6-dichloropyrimidine intermediate.[8]

    • Recommendation: A purification method involving extraction with an organic solvent after cooling the reaction mixture can prevent the contact of POCl₃ with water, making the process safer and easier to control. This is followed by washing, concentration, and crystallization to obtain the pure product with a yield of over 94%.[8]

Chlorination_Workflow start Start: Hydroxypyrimidine reaction Chlorination with POCl3 (Solvent-free, equimolar) start->reaction cooling Cool Reaction Mixture reaction->cooling extraction Extract with Organic Solvent cooling->extraction washing Wash Organic Phase extraction->washing concentration Concentrate washing->concentration crystallization Crystallize concentration->crystallization product Pure Dichloropyrimidine crystallization->product

Caption: Optimized workflow for the chlorination and purification of dichloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common approach involves a two-step synthesis. The first step is the chlorination of a suitable dihydroxypyrimidine precursor to form 4,6-dichloropyrimidine. The second step is a regioselective Suzuki-Miyaura cross-coupling reaction with (3-iodophenyl)boronic acid.

Synthesis_Pathway start 4,6-Dihydroxypyrimidine intermediate 4,6-Dichloropyrimidine start->intermediate POCl3 final_product This compound intermediate->final_product Pd Catalyst, Base boronic_acid (3-Iodophenyl)boronic acid boronic_acid->final_product

Caption: General synthetic pathway for this compound.

Q2: Are there alternative methods to chlorination with POCl₃?

A2: Yes, other chlorinating agents can be used. For instance, a process using phosgene in the presence of a quaternary ammonium or phosphonium salt as a catalyst has been described for the preparation of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine.[9]

Q3: How can I monitor the progress of the reaction?

A3: The progress of both the chlorination and the Suzuki coupling reactions can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

Q4: What are some common byproducts in the synthesis of substituted pyrimidines?

A4: In the chlorination step, incompletely chlorinated or over-chlorinated pyrimidines can be formed. During the Suzuki coupling, side reactions such as debromination or dehalogenation of the starting material can occur.[3][4] Additionally, homo-coupling of the boronic acid is a potential side reaction.

Experimental Protocols

General Procedure for Chlorination of 4,6-dihydroxypyrimidine

This protocol is based on a solvent-free method described for large-scale synthesis.[7]

  • In a sealed reactor, charge 4,6-dihydroxypyrimidine and one equivalent of pyridine.

  • Add one equivalent of phosphorus oxychloride (POCl₃).

  • Heat the mixture to a high temperature (e.g., 140-160 °C) and maintain for several hours, monitoring the reaction progress.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction mixture with cold water.

  • Adjust the pH to 8-9 to precipitate the product.

  • Isolate the solid product by filtration.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from optimized conditions for the arylation of dichloropyrimidines.[1][2]

  • To a reaction flask under an inert atmosphere, add 4,6-dichloropyrimidine, 1.1 equivalents of the arylboronic acid, and 5 mol % of Pd(PPh₃)₄.

  • Add K₃PO₄ as the base and 1,4-Dioxane as the solvent.

  • Heat the reaction mixture to 70-80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Preventing dehalogenation of 4-Chloro-6-(3-iodophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 4-Chloro-6-(3-iodophenyl)pyrimidine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a concern for this compound?

A1: Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule. For this compound, this can result in the undesired loss of either the chlorine or iodine atom, leading to the formation of byproducts and a lower yield of the desired product. The iodine atom is generally more susceptible to removal than the chlorine atom.

Q2: Which halogen is more likely to be removed from this compound?

A2: The carbon-iodine (C-I) bond is weaker than the carbon-chlorine (C-Cl) bond. Therefore, the iodine atom on the phenyl ring is more susceptible to cleavage and removal (deiodination) under various reaction conditions compared to the chlorine atom on the pyrimidine ring.

Q3: What are the common causes of dehalogenation for this compound?

A3: Dehalogenation of this compound can be triggered by several factors, including:

  • Reaction Temperature: Higher temperatures can promote dehalogenation.

  • Reducing Agents: The presence of reducing agents, either intentionally added or generated in situ, can lead to the reductive cleavage of the carbon-halogen bond.[1][2]

  • Catalysts: While essential for many cross-coupling reactions, certain palladium catalysts, especially in the presence of phosphine ligands, can catalyze dehalogenation as a side reaction.[3][4]

  • Bases: Strong bases can sometimes promote dehalogenation pathways.[5]

  • Light: Photochemical dehalogenation can occur upon exposure to UV irradiation, especially in the presence of a hydrogen donor.[6]

  • Solvent: The choice of solvent can influence the rate of dehalogenation. For instance, solvents like dioxane and DMF have been observed to promote dehalogenation more than toluene in some cases.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Problem 1: Significant loss of iodine observed during a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, Heck).

Possible Causes & Solutions:

CauseRecommended Action
High Reaction Temperature Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider a longer reaction time or a more active catalyst system.
Inappropriate Catalyst/Ligand Switch to a different palladium catalyst or ligand. Bulky electron-rich phosphine ligands can sometimes promote reductive elimination of the desired product over dehalogenation.[3] Consider ligand-free conditions where applicable.[7]
Solvent Effects If using solvents like dioxane or DMF, try switching to a less coordinating solvent such as toluene.[3]
Presence of Reducing Impurities Ensure all reagents and solvents are pure and free from reducing agents. Use freshly distilled solvents if necessary.
Prolonged Reaction Time Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to minimize byproduct formation.
Problem 2: Loss of the chlorine atom from the pyrimidine ring.

Possible Causes & Solutions:

While less common than deiodination, dechlorination can occur under more forcing conditions.

CauseRecommended Action
Harsh Reaction Conditions Avoid excessively high temperatures and prolonged reaction times.[8]
Strong Nucleophiles/Bases If a strong nucleophile or base is required, consider adding it slowly or using a milder alternative if the reaction chemistry allows.
Catalytic Hydrogenation Conditions If performing a reduction on another part of the molecule, be aware that catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can readily remove both halogens.[1][2] Use alternative, more selective reducing agents if the halogens need to be preserved.

Experimental Protocols

Protocol 1: General Procedure to Minimize Dehalogenation in Suzuki-Miyaura Coupling

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction with this compound, designed to minimize dehalogenation.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound (1 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2-3 eq.).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent via syringe.

  • Add the palladium catalyst (0.01-0.05 eq.) to the mixture.

  • Heat the reaction to a moderate temperature (e.g., 80-90 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting this Protocol:

  • If deiodination is observed:

    • Lower the reaction temperature to 60-70 °C and increase the reaction time.

    • Switch the base to a milder one (e.g., K₃PO₄).

    • Try a different catalyst, for example, a palladium catalyst with a bulkier ligand.[3]

  • If the reaction is slow and dehalogenation is still an issue:

    • Consider using a different solvent like toluene instead of dioxane.[3]

Visual Guides

Logical Workflow for Troubleshooting Dehalogenation

G start Dehalogenation Observed check_halogen Which Halogen is Lost? start->check_halogen iodine Iodine Loss (Deiodination) check_halogen->iodine Iodine chlorine Chlorine Loss (Dechlorination) check_halogen->chlorine Chlorine temp_I Reduce Temperature iodine->temp_I conditions_Cl Use Milder Conditions (Temp, Time) chlorine->conditions_Cl catalyst_I Change Catalyst/Ligand temp_I->catalyst_I solvent_I Change Solvent (e.g., to Toluene) catalyst_I->solvent_I success Dehalogenation Minimized solvent_I->success reagents_Cl Evaluate Base/Nucleophile Strength conditions_Cl->reagents_Cl reagents_Cl->success

Caption: A troubleshooting workflow for addressing dehalogenation.

General Reaction Pathway and Potential Side-Reaction

G reactant This compound reagents Pd Catalyst, Base, Coupling Partner reactant->reagents Reaction Conditions desired_product Desired Coupled Product reagents->desired_product Desired Pathway side_product Dehalogenated Byproduct reagents->side_product Undesired Dehalogenation

Caption: Desired reaction versus undesired dehalogenation.

References

Improving the solubility of 4-Chloro-6-(3-iodophenyl)pyrimidine for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6-(3-iodophenyl)pyrimidine. The focus is on improving its solubility for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What are the common initial signs of poor solubility in a biological assay?

A2: Signs of poor solubility during an experiment can include:

  • Precipitation: The compound may come out of solution, appearing as visible particles, cloudiness, or a film on the surface of the assay plate wells.

  • Inconsistent Results: Poor solubility can lead to high variability between replicate wells and experiments.

  • Non-linear Dose-Response Curves: The dose-response curve may plateau prematurely or show an atypical shape due to the compound not being fully dissolved at higher concentrations.

  • Low Potency: The observed biological activity may be lower than expected because the actual concentration of the dissolved compound is less than the nominal concentration.

Q3: Which solvents are recommended for preparing a stock solution of this compound?

A3: For creating a concentrated stock solution, organic solvents are generally required. The choice of solvent can impact the final assay performance. Below is a table summarizing common solvents.

SolventRecommended Starting ConcentrationAdvantagesDisadvantages
Dimethyl Sulfoxide (DMSO) 10-50 mMHigh solubilizing power for many organic compounds. Miscible with water.Can be toxic to cells at higher concentrations (>0.5-1%). May interfere with some assays.
Ethanol (EtOH) 10-50 mMLess toxic than DMSO for many cell types. Volatile, allowing for easy removal if needed.Lower solubilizing power than DMSO for some compounds. Can have biological effects on its own.
Dimethylformamide (DMF) 10-50 mMGood solubilizing power.Higher toxicity than DMSO. May be incompatible with some plastics.

It is crucial to always prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer to the final desired concentration.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in biological assays.

Issue 1: My compound precipitates when I dilute my stock solution into the aqueous assay buffer.

  • Possible Cause: The final concentration of the organic solvent in the assay buffer is too low to maintain the solubility of the compound.

  • Troubleshooting Steps:

    • Decrease the Final Compound Concentration: Test a lower final concentration of the compound in your assay.

    • Increase the Cosolvent Concentration: If your assay can tolerate it, slightly increase the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO). Always run a vehicle control with the same solvent concentration to account for any solvent effects.

    • Use a Different Dilution Method: Instead of a single large dilution, perform serial dilutions. This can sometimes help keep the compound in solution.

    • Incorporate a Surfactant: Low concentrations (0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 in the assay buffer can help maintain solubility.[1]

    • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][2]

Issue 2: I am observing high variability in my assay results between replicates.

  • Possible Cause: The compound may be precipitating unevenly across the assay plate, or you may have micro-precipitates that are not visible to the naked eye.

  • Troubleshooting Steps:

    • Vortex Thoroughly: Ensure your stock solution and all subsequent dilutions are vortexed thoroughly before adding them to the assay.

    • Visually Inspect for Precipitation: Before and after adding the compound to your assay medium, carefully inspect the solution for any signs of precipitation. Centrifuge the diluted compound solution and test the supernatant to see if the activity is retained.

    • Sonication: Briefly sonicating the stock solution or the diluted compound solution may help to break up small aggregates and improve dissolution.

Issue 3: The biological activity of the compound is lower than expected.

  • Possible Cause: The actual concentration of the dissolved, active compound is lower than the nominal concentration due to poor solubility.

  • Troubleshooting Steps:

    • Confirm Solubility at the Tested Concentration: Prepare the highest concentration of the compound used in your assay and visually inspect for precipitation over the time course of your experiment.

    • Employ a Different Solubilization Technique: Refer to the advanced protocols below for techniques such as using cyclodextrins or preparing a solid dispersion.

Experimental Protocols

Protocol 1: Standard Solubilization using an Organic Cosolvent

  • Prepare a High-Concentration Stock Solution: Weigh out a precise amount of this compound and dissolve it in 100% DMSO to a concentration of 10-50 mM.

  • Vortex and Sonicate: Vortex the stock solution for at least 30 seconds. If any particulates are visible, sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Intermediate Dilutions: Prepare intermediate dilutions of your stock solution in 100% DMSO.

  • Final Dilution: For the final step, dilute the intermediate solutions into your aqueous assay buffer. The final concentration of DMSO should ideally be below 0.5% to minimize solvent-induced artifacts.

  • Vortex Immediately: Vortex the final solution immediately after adding the DMSO stock to prevent precipitation.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare an HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your aqueous assay buffer.

  • Add the Compound: Add the powdered this compound directly to the HP-β-CD solution.

  • Incubate and Agitate: Incubate the mixture at room temperature or 37°C with constant agitation (e.g., on a shaker or with a stir bar) for 1-24 hours. The time required will depend on the compound.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: The concentration of the solubilized compound should be determined experimentally using a suitable analytical method like HPLC-UV.

Visualizations

TroubleshootingWorkflow start Start: Poor Solubility Suspected check_precipitation Visible Precipitation in Assay? start->check_precipitation high_variability High Variability in Results? check_precipitation->high_variability No lower_concentration Reduce Final Concentration check_precipitation->lower_concentration Yes increase_cosolvent Increase Cosolvent % (e.g., DMSO) high_variability->increase_cosolvent No vortex_sonicate Improve Mixing (Vortex/Sonicate) high_variability->vortex_sonicate Yes end_good Problem Resolved lower_concentration->end_good advanced_methods Use Advanced Solubilization Methods increase_cosolvent->advanced_methods vortex_sonicate->end_good advanced_methods->end_good end_bad Consult Further advanced_methods->end_bad

Caption: Troubleshooting workflow for addressing solubility issues.

SolubilityImpact cluster_0 Poor Solubility cluster_1 Assay Artifacts precipitation Precipitation/ Aggregation inconsistent_results Inconsistent Results precipitation->inconsistent_results low_concentration Lower Actual Concentration false_negatives False Negatives/ Low Potency low_concentration->false_negatives

Caption: Impact of poor solubility on biological assay results.

SolubilizationProtocol stock 1. Prepare High-Concentration Stock in 100% DMSO dilute 2. Serially Dilute in 100% DMSO stock->dilute final_dilution 3. Dilute into Aqueous Assay Buffer (Vortex!) dilute->final_dilution assay 4. Add to Biological Assay final_dilution->assay

Caption: Standard protocol for solubilizing compounds with a cosolvent.

References

Technical Support Center: 4-Chloro-6-(3-iodophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing 4-Chloro-6-(3-iodophenyl)pyrimidine in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What could be the cause?

A1: The most probable cause of degradation in aqueous solutions is the hydrolysis of the 4-chloro substituent, converting it to a 4-hydroxy group. This reaction is often accelerated by factors such as pH (both acidic and basic conditions can promote hydrolysis), temperature, and the presence of certain buffers.

Q2: Can the solvent I use affect the stability of the compound?

A2: Absolutely. Protic solvents, especially water and alcohols, can participate in solvolysis reactions with the chloro group. Aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred for long-term storage of the stock solution to minimize this degradation pathway. However, the stability in these solvents should also be verified.

Q3: Is this compound sensitive to light?

A3: While specific data for this compound is limited, molecules containing an iodophenyl group can be susceptible to photodegradation. The carbon-iodine bond can be cleaved by UV light, leading to the formation of radical species and subsequent degradation products. It is recommended to protect solutions from light by using amber vials or by working in low-light conditions.

Q4: My HPLC analysis shows a new peak appearing over time. What could this new compound be?

A4: A common degradation product is the hydrolyzed species, 4-Hydroxy-6-(3-iodophenyl)pyrimidine. Depending on the other components in your solution, other derivatives could also be formed. For example, if your buffer contains a nucleophile (like Tris or other amines), it could potentially displace the chloride to form a new adduct.

Q5: What are the ideal storage conditions for a stock solution of this compound?

A5: For maximum stability, a stock solution of this compound should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. It should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide will help you identify and resolve common stability issues encountered with this compound in solution.

Problem: Rapid loss of parent compound in solution.
Potential Cause Troubleshooting Step Recommended Action
Hydrolysis Analyze a sample of the solution at different time points using HPLC to monitor for the appearance of more polar peaks.Prepare solutions in aprotic solvents (e.g., DMSO, DMF) whenever possible. If an aqueous buffer is required, conduct experiments at a neutral or slightly acidic pH and at low temperatures. Use the solution immediately after preparation.
Photodegradation Compare the stability of a solution protected from light with one that has been exposed to ambient light.Store and handle all solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to direct light during experiments.
Reaction with Buffer Components Run a stability study in different buffer systems (e.g., phosphate vs. Tris).Avoid buffers containing primary or secondary amines if possible. Phosphate or citrate buffers are often a safer choice.
High Temperature Evaluate the stability of the compound at different temperatures (e.g., 4°C, room temperature, 37°C).Perform experiments at the lowest practical temperature and minimize the time the compound is kept at elevated temperatures.
Illustrative Stability Data

The following table provides hypothetical stability data for this compound under various conditions to illustrate the impact of solvent and temperature.

Solvent System Temperature (°C) t½ (half-life) (hours)
PBS (pH 7.4)378
PBS (pH 7.4)25 (Room Temp)24
PBS (pH 7.4)472
Acetonitrile/Water (1:1)25 (Room Temp)48
DMSO25 (Room Temp)> 168

This data is for illustrative purposes only and is intended to show general trends.

Experimental Protocols

Protocol: HPLC-Based Stability Assessment

This protocol describes a general method for assessing the stability of this compound in a given solution.

1. Materials:

  • This compound
  • Solvent/buffer of interest
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
  • Autosampler vials

2. Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
  • Dilute the stock solution into the test buffer/solvent to the final desired concentration (e.g., 10 µM).
  • Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system to obtain an initial chromatogram.
  • Incubate the solution under the desired test conditions (e.g., specific temperature, light exposure).
  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it onto the HPLC system.
  • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks over time.
  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

Diagrams

cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution (in DMSO) dilute Dilute into Test Buffer prep->dilute t0 Inject t=0 Sample (HPLC Analysis) dilute->t0 incubate Incubate under Test Conditions dilute->incubate timepoint Inject Time Point Samples (HPLC Analysis) incubate->timepoint analyze Analyze Data (Calculate % Remaining) timepoint->analyze

Caption: Workflow for assessing compound stability using HPLC.

cluster_pathway Potential Degradation Pathway parent This compound hydrolyzed 4-Hydroxy-6-(3-iodophenyl)pyrimidine parent->hydrolyzed Hydrolysis (H2O, pH, Temp)

Caption: A likely hydrolysis degradation pathway.

cluster_troubleshooting Troubleshooting Decision Tree start Compound Degrading? aq_buffer In Aqueous Buffer? start->aq_buffer Yes stable No Apparent Degradation start->stable No check_hydrolysis Suspect Hydrolysis - Use Aprotic Solvent - Optimize pH/Temp aq_buffer->check_hydrolysis Yes check_light Protect from Light? aq_buffer->check_light No use_amber Suspect Photodegradation - Use Amber Vials check_light->use_amber No check_buffer_reactivity Check Buffer Reactivity check_light->check_buffer_reactivity Yes

Caption: Decision tree for troubleshooting stability issues.

Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the HPLC purification of 4-Chloro-6-(3-iodophenyl)pyrimidine, a key intermediate in pharmaceutical research and development. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Experimental Protocol: Reversed-Phase HPLC Purification

This section details a standard protocol for the purification of this compound.

Objective: To purify this compound from crude reaction mixtures using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • Methanol for sample preparation

  • C18 HPLC column

  • Standard HPLC vials and caps

Instrumentation:

  • Preparative HPLC system with a UV detector

  • Fraction collector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.[1]

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of methanol or a mixture of the mobile phase to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Equilibrate the C18 column with the initial mobile phase composition for at least 10 column volumes.[2]

    • Inject the prepared sample onto the column.

    • Run the gradient program as detailed in the data table below.

    • Monitor the separation at a wavelength of 254 nm.

    • Collect fractions corresponding to the main product peak.

  • Post-Purification:

    • Combine the collected fractions containing the pure product.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize or perform a liquid-liquid extraction to isolate the final compound.

    • Confirm the purity of the final product by analytical HPLC.

Data Presentation: HPLC Parameters

The following table summarizes the key parameters for the HPLC purification method.

ParameterValue
Column C18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL

Troubleshooting Guide

This guide addresses common issues that may arise during the HPLC purification of this compound.

Issue 1: Poor Peak Shape (Broad or Tailing Peaks)

  • Possible Causes:

    • Column Overload: Injecting too much sample can lead to peak distortion.

    • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak fronting.

    • Column Contamination or Degradation: Buildup of impurities or loss of stationary phase can affect peak shape.

    • Secondary Interactions: Silanol groups on the silica backbone can interact with the basic pyrimidine ring, causing tailing.

  • Solutions:

    • Reduce Sample Concentration: Dilute the sample and inject a smaller volume.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[2]

    • Flush the Column: Wash the column with a strong solvent like isopropanol to remove contaminants.[2] If the problem persists, the column may need to be replaced.

    • Use a Mobile Phase Additive: The use of 0.1% formic acid should help to suppress silanol interactions. Alternatively, a different column with end-capping or a polar-embedded phase could be used.

Issue 2: Fluctuating Retention Times

  • Possible Causes:

    • Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phases can lead to shifts in retention time.

    • Leaking Pump or Injector Seals: Leaks in the system will cause flow rate fluctuations.

    • Temperature Variations: Changes in ambient temperature can affect retention times.

    • Insufficient Column Equilibration: Not allowing the column to fully equilibrate with the initial mobile phase conditions before injection can cause reproducibility issues.[2]

  • Solutions:

    • Prepare Fresh Mobile Phase: Ensure accurate mixing and thorough degassing of the mobile phase.[1]

    • System Maintenance: Check for leaks in the pump heads, fittings, and injector. Replace seals if necessary.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible results.[2]

    • Increase Equilibration Time: Equilibrate the column for at least 10-15 column volumes before each injection.

Issue 3: No Peaks or Very Small Peaks

  • Possible Causes:

    • Injector Malfunction: The sample may not be injected onto the column.

    • Sample Degradation: The compound may be unstable in the sample solvent or under the chromatographic conditions.

    • Incorrect Detection Wavelength: The chosen wavelength may not be optimal for detecting the compound.

    • Precipitation in the Mobile Phase: The compound may not be soluble in the mobile phase.

  • Solutions:

    • Check the Injector: Perform a manual injection or observe the pressure trace during injection for any anomalies.

    • Assess Sample Stability: Prepare a fresh sample and inject it immediately.

    • Determine Optimal Wavelength: Use a diode array detector (DAD) to determine the UV absorbance maximum of the compound.

    • Check Solubility: Ensure the compound is soluble in the initial mobile phase composition. If not, adjust the starting percentage of the organic solvent.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for purifying this compound?

A1: A reversed-phase C18 or C8 column is typically the most suitable choice for the separation of pyrimidine derivatives.[3] These columns provide good retention and selectivity for moderately polar compounds.

Q2: Why is formic acid added to the mobile phase?

A2: Formic acid serves two main purposes. It helps to protonate the nitrogen atoms in the pyrimidine ring, which can improve peak shape by reducing tailing caused by interactions with residual silanol groups on the silica support. Additionally, it is a volatile additive, making it compatible with mass spectrometry (MS) detection if desired.[4]

Q3: Can I use a different organic solvent instead of acetonitrile?

A3: Yes, methanol can also be used as the organic modifier in the mobile phase. However, acetonitrile often provides better peak shapes and lower backpressure. The selectivity of the separation will likely change, so the gradient may need to be re-optimized.

Q4: How can I improve the resolution between my target compound and a closely eluting impurity?

A4: To improve resolution, you can try the following:

  • Modify the Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

  • Try a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) may provide a different elution order and better separation.

  • Adjust the pH of the Mobile Phase: A small change in the pH can sometimes significantly impact the retention and selectivity of ionizable compounds.

Q5: My purified compound shows a single peak on analytical HPLC, but NMR analysis shows residual solvent. How can I remove it?

A5: Residual solvents from the HPLC mobile phase (acetonitrile, water) or sample preparation (methanol) can often be removed by co-evaporation with a solvent in which your compound is soluble but the residual solvent is also volatile, such as dichloromethane or ethyl acetate, followed by drying under high vacuum. Lyophilization is effective for removing water and acetonitrile.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common HPLC purification issues.

HPLC_Troubleshooting_Workflow start Start Purification problem Problem Encountered? start->problem peak_shape Poor Peak Shape (Broad/Tailing) problem->peak_shape Yes retention_time Fluctuating Retention Times problem->retention_time no_peaks No/Small Peaks problem->no_peaks end Successful Purification problem->end No solution1 Reduce Sample Load Adjust Sample Solvent Flush/Replace Column peak_shape->solution1 solution2 Prepare Fresh Mobile Phase Check for Leaks Use Column Oven Increase Equilibration retention_time->solution2 solution3 Check Injector Assess Sample Stability Verify Wavelength Check Solubility no_peaks->solution3 reinject Re-inject Sample solution1->reinject solution2->reinject solution3->reinject reinject->problem

Caption: A workflow diagram for troubleshooting common HPLC purification problems.

References

Technical Support Center: Recrystallization of 4-Chloro-6-(3-iodophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 4-Chloro-6-(3-iodophenyl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

Recrystallization is a critical purification technique used to remove impurities from a solid compound.[1][2][3] For this compound, which is often an intermediate in pharmaceutical synthesis, achieving high purity is essential for subsequent reaction steps and for ensuring the quality and safety of the final active pharmaceutical ingredient.

Q2: How do I select a suitable solvent for the recrystallization of this compound?

The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.[2] For pyrimidine derivatives, a range of solvents with varying polarities can be considered. It is recommended to perform small-scale solubility tests with the solvents listed in the table below to identify the most suitable single solvent or solvent pair.[4]

Q3: What are the general steps for recrystallizing this compound?

The recrystallization process generally involves the following six steps:

  • Solvent Selection: Identifying a suitable solvent or solvent system.

  • Dissolution: Dissolving the impure compound in a minimum amount of the hot solvent.

  • Filtration (optional): Removing any insoluble impurities from the hot solution.

  • Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed to form crystals.

  • Isolation: Collecting the purified crystals by vacuum filtration.

  • Drying: Drying the crystals to remove any residual solvent.

Q4: My compound is not crystallizing from the solution upon cooling. What should I do?

This phenomenon, known as supersaturation, can often be resolved by inducing crystallization.[5] You can try scratching the inside of the flask with a glass rod just below the surface of the solution or adding a "seed crystal" of pure this compound to the solution.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue 1: The compound "oils out" instead of forming crystals.

  • Cause: The compound may be coming out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent to the hot solution.[5]

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

    • If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[5]

Issue 2: Very low or no crystal yield.

  • Cause: This is often due to using too much solvent during the dissolution step, which keeps the compound dissolved even at low temperatures.[5]

  • Solution:

    • If crystals are present but the yield is low, you can try to recover more product by further cooling the solution in an ice bath.

    • If no crystals have formed, reheat the solution and boil off some of the solvent to increase the concentration of the compound.[5] Allow the concentrated solution to cool again.

Issue 3: Crystals form too quickly.

  • Cause: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[5]

  • Solution:

    • Reheat the solution to redissolve the crystals.

    • Add a small excess of the hot solvent.

    • Ensure the solution cools slowly and without disturbance.[5]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolaritySolubility at Room TemperatureSolubility at Boiling PointNotes
WaterHighInsolubleInsolubleCan be used as an anti-solvent.
EthanolHighSparingly SolubleSolubleA good candidate for single-solvent recrystallization.
IsopropanolMediumSparingly SolubleSolubleSimilar to ethanol, may require heating.
AcetoneMediumSolubleVery SolubleMay be too good of a solvent, consider for a mixed-solvent system.
Ethyl AcetateMediumSparingly SolubleSolubleGood potential for recrystallization.
DichloromethaneMediumSolubleVery SolubleLow boiling point, may be difficult to handle for hot recrystallization.
TolueneLowSparingly SolubleSolubleHigher boiling point, good for slow crystal growth.
HexanesLowInsolubleSparingly SolubleCan be used as an anti-solvent with a more polar solvent.
N,N-Dimethylformamide (DMF)HighVery SolubleVery SolubleUse as a last resort for poorly soluble compounds, requires an anti-solvent.
Dimethyl Sulfoxide (DMSO)HighVery SolubleVery SolubleSimilar to DMF, use with an anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot (e.g., ethanol, isopropanol, or ethyl acetate).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the hot solvent in small portions until the solid has just completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization of this compound

  • Solvent Pair Selection: Choose a solvent in which this compound is highly soluble (e.g., acetone or dichloromethane) and a miscible "anti-solvent" in which it is poorly soluble (e.g., water or hexanes).

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Mandatory Visualizations

Recrystallization_Workflow start Start with Crude This compound solvent_selection Select Solvent System (Single or Mixed) start->solvent_selection dissolution Dissolve in Minimum Amount of Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation ice_bath Cool in Ice Bath crystal_formation->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying end Pure Product drying->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue? oiling_out Compound 'Oils Out' start->oiling_out Yes no_crystals No Crystals Form start->no_crystals Yes low_yield Low Crystal Yield start->low_yield Yes solution_oiling 1. Reheat solution 2. Add more solvent 3. Cool slowly oiling_out->solution_oiling solution_no_crystals 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume no_crystals->solution_no_crystals solution_low_yield 1. Evaporate some solvent 2. Cool further in ice bath low_yield->solution_low_yield

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Validation & Comparative

A Comparative Analysis of 4-Chloro-6-(3-iodophenyl)pyrimidine with Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous clinically successful drugs. This guide provides a comparative analysis of a novel pyrimidine derivative, 4-Chloro-6-(3-iodophenyl)pyrimidine, with other well-characterized kinase inhibitors possessing a 4,6-disubstituted pyrimidine core. Due to the absence of published experimental data for this compound, this analysis will focus on its structural relationship to known inhibitors and provide a framework for its potential evaluation. We will delve into the structure-activity relationships (SAR) of analogous compounds and present standardized experimental protocols to facilitate the investigation of this and other novel pyrimidine-based compounds.

Quantitative Comparison of Kinase Inhibitors

The following table summarizes the inhibitory activities of selected 4,6-disubstituted pyrimidine kinase inhibitors against their primary targets. This data provides a benchmark for the potential efficacy of novel compounds like this compound.

Compound/InhibitorTarget Kinase(s)IC50 (nM)Reference Compound
Compound 12 JAK31.7-
Compound 9 MARK412,980-
Compound 14 MARK47,520-
Gefitinib EGFR20-80Approved Drug
Erlotinib EGFR2Approved Drug

Structure-Activity Relationship (SAR) Insights

The kinase inhibitory potential of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. For 4,6-disubstituted pyrimidines, the following SAR observations are noteworthy:

  • Substitution at the 4-position: Aniline and substituted aniline moieties at this position are common and often crucial for potent inhibition of tyrosine kinases like EGFR and VEGFR-2. The nature of the substituent on the aniline ring can modulate potency and selectivity.

  • Substitution at the 6-position: A variety of substituents, including aryl and heteroaryl groups, can be tolerated at this position. This position is often modified to enhance potency, improve physicochemical properties, or tune selectivity. The 3-iodophenyl group in this compound is a bulky, lipophilic group that could potentially form favorable interactions within the ATP-binding pocket of certain kinases.

  • Halogenation: The chloro group at the 4-position of the pyrimidine ring is a common feature in many kinase inhibitors and can contribute to binding affinity.

Based on these general SAR principles, this compound, with its chloro and iodophenyl substitutions, presents a chemical scaffold with the potential for kinase inhibitory activity. The bulky iodophenyl group at the 6-position may confer selectivity for kinases with larger binding pockets.

Experimental Protocols

To facilitate the evaluation of novel kinase inhibitors like this compound, detailed protocols for key experiments are provided below.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of a purified kinase.

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate), and the test compound at various concentrations in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4).

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash unbound [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Assay (Phosphorylation Detection)

This assay assesses the ability of a compound to inhibit a kinase within a cellular context.[1]

  • Cell Culture: Culture a cell line that expresses the target kinase at an appropriate density.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a specific duration.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to a loading control (e.g., total protein or a housekeeping gene like β-actin). Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Kinase Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival Growth_Factor Growth_Factor Growth_Factor->Receptor_Tyrosine_Kinase Inhibitor Inhibitor Inhibitor->Receptor_Tyrosine_Kinase

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental_Workflow Start Start In_Vitro_Kinase_Assay In_Vitro_Kinase_Assay Start->In_Vitro_Kinase_Assay Determine IC50 Cell-Based_Assay Cell-Based_Assay In_Vitro_Kinase_Assay->Cell-Based_Assay Confirm Cellular Activity Western_Blot Western_Blot Cell-Based_Assay->Western_Blot Validate Target Inhibition Data_Analysis Data_Analysis Western_Blot->Data_Analysis Quantify Inhibition End End Data_Analysis->End

Caption: A typical workflow for evaluating a novel kinase inhibitor.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-6-(3-iodophenyl)pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-chloro-6-(3-iodophenyl)pyrimidine analogs, a scaffold with potential applications in kinase inhibition. Due to the limited availability of direct SAR studies on this specific scaffold, this document synthesizes findings from structurally related pyrimidine-based kinase inhibitors to provide a predictive comparison and guide for future research. The primary focus is on the inhibition of Aurora Kinase A, a common target for such compounds.[1][2][3]

Introduction

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved kinase inhibitors.[3] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for the design of novel therapeutics.[3] The this compound core offers a versatile platform for derivatization at the 4-position to modulate potency, selectivity, and pharmacokinetic properties. The 3-iodophenyl moiety is of particular interest as halogen substitutions on the phenyl ring have been shown to be crucial for the activity of pyrimidine-based kinase inhibitors.[1][2]

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the predicted SAR for a series of 4-substituted-6-(3-iodophenyl)pyrimidine analogs based on general trends observed in related pyrimidine kinase inhibitors. The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50) against Aurora Kinase A.

Table 1: Predicted Structure-Activity Relationship of 4-Substituted-6-(3-iodophenyl)pyrimidine Analogs against Aurora Kinase A

Compound IDR-Group at C4-PositionPredicted IC50 (nM) against Aurora Kinase AKey SAR Observations
1 -Cl (chloro)>10,000The starting material, a simple chloro substitution, is expected to have weak to no inhibitory activity. The chloro group serves as a reactive handle for further synthesis.
2a -NH2 (amino)~5,000A small, polar amino group may establish some interaction with the hinge region but is generally insufficient for potent inhibition.
2b -NHCH3 (methylamino)~1,000The addition of a small alkyl group can improve hydrophobic interactions and potency compared to the unsubstituted amine.
2c -N(CH3)2 (dimethylamino)~2,500Increased steric bulk with the second methyl group can be detrimental to binding, leading to a decrease in potency.
3a -NH-phenyl (anilino)~500The introduction of a phenyl ring can enhance potency through additional hydrophobic and π-stacking interactions.
3b -NH-(4-methoxyphenyl)~200An electron-donating methoxy group at the para position of the aniline ring often improves activity.
3c -NH-(4-chlorophenyl)~150An electron-withdrawing chloro group at the para position can further enhance potency, potentially through favorable interactions with the kinase pocket.
3d -NH-(3-aminophenyl)~800A polar amino group on the aniline ring may not be well-tolerated in the typically hydrophobic pocket, leading to reduced activity.
4a -NH-(CH2)2-morpholine~50The incorporation of a morpholine ring via a flexible linker is a common strategy to improve solubility and can lead to potent inhibition by accessing solvent-exposed regions.
4b -NH-(CH2)3-piperidine~75Similar to the morpholine analog, the piperidine moiety can enhance potency and solubility. The longer linker may slightly alter the optimal positioning.

SAR_Summary cluster_core Core Scaffold cluster_modifications Modifications at C4 cluster_activity Predicted Activity core This compound A Small Polar Groups (-NH2, -OH) B Small Alkylamines (-NHMe, -NMe2) C Anilines (-NH-Ph-X) D Solubilizing Groups (e.g., Morpholine, Piperidine) low Low A->low moderate Moderate B->moderate high High C->high D->high

Caption: General synthetic route for the target compounds.

Step 1: Synthesis of this compound

To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane/water (3:1), 3-iodophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as Na2CO3 (2.0 eq) are added. The reaction mixture is heated to reflux (e.g., 90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Step 2: General Procedure for the Synthesis of 4-Amino-6-(3-iodophenyl)pyrimidine Analogs (SNAr Reaction)

To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or DMF, the corresponding amine (R-NH2, 1.2 eq) and a base such as triethylamine (2.0 eq) or diisopropylethylamine (DIPEA) are added. The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C for 2-12 hours, depending on the reactivity of the amine. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired 4-(substituted-amino)-6-(3-iodophenyl)pyrimidine analog.

In Vitro Kinase Inhibition Assay Protocol (Aurora Kinase A)

The inhibitory activity of the synthesized compounds against Aurora Kinase A is determined using a radiometric kinase assay or a luminescence-based assay such as the Kinase-Glo® Luminescent Kinase Assay.

Diagram 3: Kinase Inhibition Assay Workflow

kinase_assay_workflow compound_prep Compound Preparation (Serial Dilutions) incubation Incubation (Compounds + Kinase) compound_prep->incubation reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->incubation reaction_init Reaction Initiation (Add ATP) incubation->reaction_init reaction_stop Reaction Termination reaction_init->reaction_stop detection Signal Detection (Luminescence/Radioactivity) reaction_stop->detection analysis Data Analysis (IC50 Determination) detection->analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Materials:

  • Recombinant human Aurora Kinase A

  • Peptide substrate (e.g., Kemptide)

  • [γ-33P]ATP (for radiometric assay) or ATP (for luminescence assay)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or P81 phosphocellulose paper (for radiometric assay)

  • Microplate reader (luminescence) or scintillation counter (radiometric)

Procedure (Luminescence-Based Assay):

  • Compound Dilution: Prepare a series of dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted test compounds.

  • Kinase Addition: Add the Aurora Kinase A enzyme to each well to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature).

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP to each well to a final concentration that is close to the Km value for Aurora Kinase A.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Detection: After the incubation period, add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.

  • Measurement: Measure the luminescence signal using a microplate reader. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway

Aurora Kinase A is a key regulator of mitosis. Its inhibition by the this compound analogs is predicted to disrupt the cell cycle, leading to apoptosis in cancer cells.

Diagram 4: Simplified Aurora Kinase A Signaling Pathway

signaling_pathway inhibitor 4-Arylpyrimidine Analog auroraA Aurora Kinase A inhibitor->auroraA Inhibition plk1 PLK1 auroraA->plk1 apoptosis Apoptosis auroraA->apoptosis Leads to cdc25 Cdc25 plk1->cdc25 cdk1 CDK1/Cyclin B cdc25->cdk1 mitosis Mitotic Entry cdk1->mitosis

Caption: Inhibition of Aurora Kinase A disrupts mitotic entry.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of related compounds, modifications at the C4-position with substituted anilines and solubilizing groups like morpholine are predicted to yield potent inhibitors of Aurora Kinase A. The experimental protocols provided herein offer a framework for the synthesis and evaluation of these analogs. Further optimization of this scaffold could lead to the discovery of highly potent and selective kinase inhibitors with therapeutic potential in oncology.

References

A Comparative Guide to the Bioisosteric Replacement of the Iodo Group in 4-Chloro-6-(3-iodophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool for optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of potential bioisosteric replacements for the iodo group in the kinase inhibitor scaffold, 4-Chloro-6-(3-iodophenyl)pyrimidine. The iodo group, while useful for its size and ability to form halogen bonds, can sometimes lead to metabolic instability or undesirable off-target effects. This guide explores the cyano, ethynyl, trifluoromethyl, and cyclopropyl groups as viable alternatives, presenting a hypothetical comparison based on established principles of medicinal chemistry and available data on similar molecular frameworks.

Data Presentation: A Comparative Overview

The following table summarizes the predicted and known effects of replacing the iodo group in this compound with selected bioisosteres. The data presented is a composite derived from various sources on aryl iodide bioisosterism and structure-activity relationships of similar kinase inhibitors.

BioisosterePredicted Biological Activity (Kinase Inhibition)Physicochemical PropertiesRationale for Replacement
-I (Iodo) BaselineLipophilic, potential for halogen bonding, metabolically labile.The iodo group can participate in halogen bonding interactions within a kinase active site, contributing to potency. However, it can also be a site of metabolic degradation.
-CN (Cyano) Potentially maintained or slightly decreasedElectron-withdrawing, polar, can act as a hydrogen bond acceptor.The linear geometry of the cyano group can mimic the iodo group's shape. Its strong electron-withdrawing nature can influence the electronics of the phenyl ring, potentially altering binding affinity.[1]
-C≡CH (Ethynyl) Potentially maintained or slightly increasedLinear, rigid, can act as a weak hydrogen bond donor.The ethynyl group is a well-established bioisostere for halogens, capable of forming similar interactions.[2] It can also serve as a synthetic handle for further derivatization.
-CF₃ (Trifluoromethyl) Potentially increasedStrongly electron-withdrawing, lipophilic, metabolically stable.The trifluoromethyl group can enhance metabolic stability and increase lipophilicity, which may improve cell permeability and potency.[3][4]
-cPr (Cyclopropyl) Potentially maintained or slightly increasedNon-polar, rigid, can improve metabolic stability.The cyclopropyl group can mimic the steric bulk of the iodo group while introducing conformational rigidity and potentially improving metabolic stability.[5]

Experimental Protocols

Detailed methodologies for the synthesis of the parent compound and its bioisosteric analogs are crucial for researchers aiming to explore these modifications. The following protocols are generalized procedures based on common organic synthesis techniques.

Synthesis of this compound (Parent Compound)

A common route to synthesize the parent compound is through a Suzuki-Miyaura cross-coupling reaction.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling A 4,6-Dichloropyrimidine C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., 1,4-Dioxane/H₂O) A->C B 3-Iodophenylboronic acid B->C D This compound C->D

Caption: Suzuki-Miyaura coupling for the synthesis of the parent compound.

Protocol:

  • To a reaction vessel, add 4,6-dichloropyrimidine (1.0 eq), 3-iodophenylboronic acid (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis of Bioisosteric Analogs

The following are generalized protocols for introducing the bioisosteric groups onto the 4-Chloro-6-phenylpyrimidine scaffold, typically starting from an appropriate precursor.

1. Cyano (-CN) Analog:

The cyano group can be introduced via a palladium-catalyzed cyanation of the corresponding aryl halide.

Protocol:

  • Combine 4-Chloro-6-(3-bromophenyl)pyrimidine (1.0 eq), a cyanide source such as zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst like Pd(PPh₃)₄ (0.1 eq) in a reaction vessel.

  • Add a polar aprotic solvent such as dimethylformamide (DMF).

  • Heat the mixture under an inert atmosphere at a temperature typically between 80 and 120 °C.

  • Monitor the reaction until completion.

  • After cooling, quench the reaction with an aqueous solution (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purify the product by column chromatography.

2. Ethynyl (-C≡CH) Analog:

The terminal alkyne can be installed using a Sonogashira coupling reaction.

Diagram of the Sonogashira Coupling Workflow:

Sonogashira_Coupling A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N) A->C B Ethynyltrimethylsilane B->C D TMS-protected alkyne C->D E Deprotection (e.g., K₂CO₃, MeOH) D->E F 4-Chloro-6-(3-ethynylphenyl)pyrimidine E->F

Caption: Sonogashira coupling for the synthesis of the ethynyl analog.

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base such as triethylamine (Et₃N, 2.0 eq).

  • Add a protected acetylene source, for instance, ethynyltrimethylsilane (1.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.

  • After the coupling reaction, perform a workup and then deprotect the silyl group, for example, by treatment with potassium carbonate in methanol.

  • Purify the final product by column chromatography.

3. Trifluoromethyl (-CF₃) Analog:

The trifluoromethyl group can be introduced from the corresponding aryl iodide using a copper-catalyzed trifluoromethylation reaction.

Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), a copper(I) salt (e.g., CuI, 1.5 eq), and a trifluoromethyl source such as (trifluoromethyl)trimethylsilane (TMSCF₃) or a Ruppert-Prakash reagent.

  • Add a suitable solvent, for example, DMF or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture at an elevated temperature (e.g., 60-100 °C) under an inert atmosphere.

  • Monitor the reaction for completion.

  • Upon completion, cool the reaction, perform an aqueous workup, and extract the product.

  • Purify by column chromatography.

4. Cyclopropyl (-cPr) Analog:

The cyclopropyl group can be introduced via a Suzuki-Miyaura coupling using cyclopropylboronic acid.

Protocol:

  • Follow the general procedure for the Suzuki-Miyaura coupling described for the parent compound, but use cyclopropylboronic acid (1.2 eq) in place of 3-iodophenylboronic acid and 4-Chloro-6-(3-bromophenyl)pyrimidine as the starting material.

  • The reaction conditions (catalyst, base, solvent, temperature) will be similar.

  • Purify the final product using column chromatography.

Logical Relationships in Bioisosteric Replacement Strategy

The decision to employ a specific bioisostere is guided by a set of desired outcomes, including improved potency, enhanced metabolic stability, and better physicochemical properties.

Diagram of the Bioisosteric Replacement Logic:

Bioisosteric_Logic Start Lead Compound: This compound Objective Optimization Goals: - Improve Potency - Enhance Metabolic Stability - Modulate Physicochemical Properties Start->Objective Strategy Bioisosteric Replacement of Iodo Group Objective->Strategy Cyano Cyano (-CN) (Mimics shape, alters electronics) Strategy->Cyano Ethynyl Ethynyl (-C≡CH) (Mimics shape, H-bond donor) Strategy->Ethynyl Trifluoromethyl Trifluoromethyl (-CF₃) (Increases lipophilicity, metabolic stability) Strategy->Trifluoromethyl Cyclopropyl Cyclopropyl (-cPr) (Adds rigidity, improves stability) Strategy->Cyclopropyl Evaluation Synthesize and Evaluate Analogs: - In vitro kinase assays - ADME profiling Cyano->Evaluation Ethynyl->Evaluation Trifluoromethyl->Evaluation Cyclopropyl->Evaluation Outcome Optimized Candidate Evaluation->Outcome

Caption: Decision-making workflow for bioisosteric replacement.

Conclusion

The bioisosteric replacement of the iodo group in this compound with cyano, ethynyl, trifluoromethyl, or cyclopropyl groups presents a viable strategy for lead optimization in kinase inhibitor discovery. Each replacement offers a unique set of physicochemical properties that can modulate the biological activity and pharmacokinetic profile of the parent compound. The choice of a particular bioisostere will depend on the specific optimization goals and the structure-activity relationships observed for a given biological target. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of these promising analogs. Through systematic exploration of these bioisosteric replacements, researchers can potentially develop more potent, selective, and drug-like kinase inhibitors.

References

In Vitro Bioactivity of 4-Chloro-6-(3-iodophenyl)pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential bioactivity of 4-Chloro-6-(3-iodophenyl)pyrimidine with alternative pyrimidine-based compounds. Due to the limited publicly available data on the specific biological activity of this compound, this guide utilizes data from structurally similar 4,6-disubstituted pyrimidine derivatives to provide a comparative analysis of potential anticancer and anti-inflammatory effects. The experimental data presented is collated from various in vitro studies.

Comparative Analysis of Anticancer Activity

The cytotoxic potential of pyrimidine derivatives is a significant area of research in oncology. The following table summarizes the in vitro anticancer activity of several 4,6-disubstituted pyrimidine derivatives against common cancer cell lines, providing a benchmark for the potential efficacy of this compound.

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
(Surrogate) Compound A 4-Chloro-6-phenylpyrimidineMCF-7 (Breast)18.9[1]
K-562 (Leukemia)19.8[1]
Alternative 1 4-(4-aminophenyl)-6-(2,4-dichlorophenyl)-2-aminopyrimidineNot SpecifiedNot Specified[2]
Alternative 2 4-(4-aminophenyl)-6-(3-bromophenyl)-2-aminopyrimidineNot SpecifiedNot Specified[2]
Alternative 3 4,6-diphenyl-2-amino-3-cyanopyridine derivativeA549, HT-29, SMMC-7721Moderate Activity[3]
Alternative 4 4,6-disubstituted pyrazolo[3,4-d]pyrimidineMCF-7, K-56218.9 - 19.8[1]

Comparative Analysis of Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of various diseases. Pyrimidine derivatives have shown promise as anti-inflammatory agents by inhibiting key inflammatory mediators such as nitric oxide (NO) and modulating signaling pathways like NF-κB.

Table 2: In Vitro Anti-inflammatory Activity of Selected Pyrimidine Derivatives

Compound IDAssayCell LineIC50 (µM)Reference
(Surrogate) Compound B Nitric Oxide Inhibition (Griess Assay)RAW 264.7~3.52[4]
Alternative 5 COX-2 InhibitionNot Specified0.04[5]
Alternative 6 Pyrimidine Imidazole DerivativeiNOS InhibitionNot Specified[6][7]
Alternative 7 Thiazolo[4,5-d]pyrimidine derivativeCOX-2 Inhibition0.87[4]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental procedures used for in vitro validation, the following diagrams are provided.

G Potential Anticancer Mechanism of Pyrimidine Derivatives cluster_0 Cellular Environment cluster_1 Signaling Cascade Pyrimidine_Derivative 4,6-Disubstituted Pyrimidine Derivative Cancer_Cell Cancer Cell Pyrimidine_Derivative->Cancer_Cell Targets CDK_Inhibition Inhibition of Cyclin-Dependent Kinases (CDKs) Cancer_Cell->CDK_Inhibition Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) CDK_Inhibition->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction G In Vitro Cytotoxicity Testing Workflow (MTT Assay) Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Compound_Treatment Treat cells with varying concentrations of pyrimidine derivatives Cell_Seeding->Compound_Treatment Incubation_24_48h Incubate for 24-48 hours Compound_Treatment->Incubation_24_48h MTT_Addition Add MTT reagent to each well Incubation_24_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End G Potential Anti-inflammatory Mechanism via NF-κB Inhibition cluster_0 Inflammatory Stimulus cluster_1 Cellular Response LPS Lipopolysaccharide (LPS) Macrophage Macrophage (e.g., RAW 264.7) LPS->Macrophage IKK_Activation IKK Activation Macrophage->IKK_Activation IkB_Degradation IκBα Degradation IKK_Activation->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription (iNOS, COX-2) NFkB_Translocation->Gene_Transcription NO_Production Nitric Oxide (NO) Production Gene_Transcription->NO_Production Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->IKK_Activation Inhibits

References

Comparing the efficacy of 4-Chloro-6-(3-iodophenyl)pyrimidine vs. established drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of data on the biological activity, mechanism of action, and efficacy of the specific compound 4-Chloro-6-(3-iodophenyl)pyrimidine. As a result, a direct comparison of its efficacy with established drugs is not currently feasible.

While the pyrimidine scaffold is a common feature in a wide array of clinically approved therapeutics, the specific biological effects of the substitutions present in this compound have not been documented in publicly accessible research. Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects. The nature and position of substituent groups on the pyrimidine ring are critical in determining the specific biological target and the resulting therapeutic effect.

General information on related but distinct compounds offers a glimpse into the potential areas of research for molecules like this compound. For instance, various substituted pyrimidines have been investigated as inhibitors of protein kinases, enzymes crucial in cellular signaling pathways that are often dysregulated in diseases such as cancer. However, without experimental data on the specific compound , any extrapolation of activity would be purely speculative.

To conduct a meaningful comparative efficacy analysis, foundational data from preclinical and, ideally, clinical studies are required. This would include, at a minimum:

  • In vitro studies: To determine the compound's activity against specific molecular targets (e.g., enzymes, receptors) and its cytotoxic or inhibitory effects on relevant cell lines.

  • In vivo studies: To evaluate the compound's efficacy and safety in animal models of disease.

  • Pharmacokinetic and pharmacodynamic studies: To understand how the compound is absorbed, distributed, metabolized, and excreted by the body, and to characterize its dose-response relationship.

At present, no such data for this compound has been identified in the public domain. Therefore, it is not possible to construct the requested comparison guides, data tables, or visualizations. Further research and publication of experimental results are necessary before the efficacy of this compound can be evaluated and compared with that of established therapeutic agents.

Comparative Cross-Reactivity Profiling of 4-Chloro-6-(3-iodophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical kinase inhibitor, 4-Chloro-6-(3-iodophenyl)pyrimidine, against other known kinase inhibitors. Due to the novelty of this compound, the following data is illustrative and serves as a framework for how such a compound would be profiled. The pyrimidine scaffold is a common feature in many kinase inhibitors, suggesting potential activity against this class of enzymes. This guide outlines the necessary experimental protocols and presents a hypothetical cross-reactivity profile to guide further research.

Hypothetical Kinase Inhibition Profile

The following table summarizes the hypothetical inhibitory activity (IC50 values) of this compound and two comparator compounds, Staurosporine (a broad-spectrum kinase inhibitor) and Dasatinib (a multi-targeted kinase inhibitor), against a panel of representative kinases from different families.

Target KinaseThis compound IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)
Tyrosine Kinases
ABL1250201
SRC150150.8
EGFR>10,00050100
VEGFR28003020
Serine/Threonine Kinases
AKT15,000100>10,000
CDK2>10,0005500
PIM195200>10,000
Lipid Kinases
PI3Kα>10,000500>10,000

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method for determining the inhibitory activity of a compound against a panel of kinases.

1. Reagents and Materials:

  • Kinase-specific LanthaScreen™ Eu-labeled anti-tag antibody.

  • TR-FRET dilution buffer.

  • Fluorescein-labeled kinase tracer.

  • Purified kinase enzyme.

  • Test compounds (this compound, Staurosporine, Dasatinib) dissolved in DMSO.

  • 384-well microplates.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

2. Experimental Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells.

  • Prepare a solution of the kinase and the Eu-labeled antibody in TR-FRET dilution buffer and add to each well.

  • Prepare a solution of the fluorescently labeled tracer in TR-FRET dilution buffer and add to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Calculate the ratio of the emission signals (520/495) and plot the data as a function of compound concentration.

  • Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement Assay (NanoBRET™ Assay)

This protocol details a method to quantify the engagement of the test compound with its target kinase within living cells.

1. Reagents and Materials:

  • HEK293 cells.

  • Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase.

  • Plasmid DNA encoding a fluorescent energy transfer probe (tracer).

  • Opti-MEM® I Reduced Serum Medium.

  • FuGENE® HD Transfection Reagent.

  • NanoBRET™ Nano-Glo® Substrate.

  • Test compounds dissolved in DMSO.

  • White, 96-well cell culture plates.

  • Luminometer capable of measuring BRET signals.

2. Experimental Procedure:

  • Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and the tracer plasmid using FuGENE® HD.

  • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate to each well.

  • Measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable luminometer.

  • Calculate the BRET ratio (acceptor emission/donor emission).

  • Plot the BRET ratio as a function of compound concentration to determine the cellular IC50.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) SRC SRC RTK->SRC PI3K PI3Kα RTK->PI3K ABL1 ABL1 SRC->ABL1 Transcription Gene Transcription (Proliferation, Survival) ABL1->Transcription AKT AKT1 PI3K->AKT PIM1 PIM1 AKT->PIM1 Cell_Cycle Cell Cycle Progression PIM1->Transcription CDK2 CDK2 CDK2->Cell_Cycle

Caption: A simplified diagram of common signaling pathways involving kinases profiled in this guide.

Experimental_Workflow start Start: Prepare Reagents (Kinase, Tracer, Antibody, Compound) dispense Dispense Compound Dilutions into 384-well Plate start->dispense add_kinase Add Kinase-Antibody Mix dispense->add_kinase add_tracer Add Tracer Solution add_kinase->add_tracer incubate Incubate at Room Temperature (60 minutes) add_tracer->incubate read_plate Read TR-FRET Signal (Ex: 340nm, Em: 495/520nm) incubate->read_plate analyze Data Analysis: Calculate Emission Ratio and IC50 read_plate->analyze end End: Determine Kinase Inhibition analyze->end

Caption: Workflow for the in vitro LanthaScreen™ Eu Kinase Binding Assay.

Logical_Relationship compound This compound Novel Compound with Pyrimidine Scaffold hypothesis {Hypothesis | Potential Kinase Inhibitor} compound->hypothesis profiling Cross-Reactivity Profiling - In Vitro Kinase Assays - Cellular Target Engagement hypothesis->profiling comparison Comparative Analysis - Staurosporine (Broad-Spectrum) - Dasatinib (Multi-Targeted) profiling->comparison outcome {Outcome | - Potency (IC50) - Selectivity Profile - Cellular Activity} comparison->outcome

Caption: Logical framework for the comparative profiling of a novel compound.

Head-to-head comparison of different synthetic routes to 4-Chloro-6-(3-iodophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of two distinct synthetic pathways for the preparation of 4-Chloro-6-(3-iodophenyl)pyrimidine, a key intermediate in medicinal chemistry. The comparison focuses on objectivity, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable route for their specific needs.

Route 1: Suzuki-Miyaura Cross-Coupling of 4,6-Dichloropyrimidine

This approach leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds. The synthesis commences with the commercially available 4,6-dichloropyrimidine and couples it with (3-iodophenyl)boronic acid. The reaction is designed to be regioselective, favoring mono-substitution at the more reactive C4 position of the pyrimidine ring.

Experimental Protocol:

A mixture of 4,6-dichloropyrimidine (1.0 eq), (3-iodophenyl)boronic acid (1.05 eq), and potassium carbonate (2.0 eq) is suspended in a 2:1 mixture of 1,4-dioxane and water. The mixture is degassed with argon for 20 minutes. Subsequently, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) is added, and the reaction mixture is heated to 80°C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Logical Workflow for Route 1

4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 4,6-Dichloropyrimidine->Suzuki_Coupling 3-Iodophenylboronic_acid 3-Iodophenylboronic_acid 3-Iodophenylboronic_acid->Suzuki_Coupling Product This compound Suzuki_Coupling->Product

Caption: Synthetic workflow for Route 1 via Suzuki-Miyaura coupling.

Route 2: Pyrimidine Ring Formation followed by Chlorination

This classical approach involves the initial construction of the pyrimidine ring system, followed by a chlorination step to introduce the desired chloro-substituent. This route begins with the readily available 3-iodoacetophenone.

Experimental Protocol:

Step 1: Synthesis of 1-(3-iodophenyl)-3-(dimethylamino)prop-2-en-1-one

3-Iodoacetophenone (1.0 eq) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) at 120°C for 4 hours. The reaction mixture is then cooled to room temperature, and the excess DMF-DMA is removed under reduced pressure to yield the crude enaminone, which is used in the next step without further purification.

Step 2: Synthesis of 6-(3-iodophenyl)pyrimidin-4(3H)-one

The crude 1-(3-iodophenyl)-3-(dimethylamino)prop-2-en-1-one from the previous step is dissolved in formamide (5.0 eq) and heated to 180°C for 6 hours. After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to give 6-(3-iodophenyl)pyrimidin-4(3H)-one.

Step 3: Synthesis of this compound

6-(3-iodophenyl)pyrimidin-4(3H)-one (1.0 eq) is suspended in phosphorus oxychloride (POCl₃) (5.0 eq), and a catalytic amount of N,N-dimethylaniline is added. The mixture is heated at reflux (approximately 110°C) for 3 hours. The excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound. The crude product can be further purified by recrystallization or column chromatography.

Logical Workflow for Route 2

3-Iodoacetophenone 3-Iodoacetophenone Enaminone_Formation Enaminone Formation 3-Iodoacetophenone->Enaminone_Formation Enaminone 1-(3-iodophenyl)-3-(dimethylamino) prop-2-en-1-one Enaminone_Formation->Enaminone Cyclization Ring Cyclization Enaminone->Cyclization Hydroxypyrimidine 6-(3-iodophenyl)pyrimidin-4-ol Cyclization->Hydroxypyrimidine Chlorination Chlorination (POCl3) Hydroxypyrimidine->Chlorination Product This compound Chlorination->Product

Caption: Multi-step synthetic workflow for Route 2.

Head-to-Head Performance Comparison

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Ring Formation & Chlorination
Starting Materials 4,6-Dichloropyrimidine, (3-iodophenyl)boronic acid3-Iodoacetophenone, DMF-DMA, Formamide, POCl₃
Number of Steps 13
Overall Yield (Estimated) 65-75%45-55%
Reaction Conditions Mild to moderate (80°C)Requires high temperatures (up to 180°C) and corrosive reagents (POCl₃)
Reagent Cost & Availability Boronic acids and palladium catalysts can be expensive.Starting materials and reagents are generally more cost-effective and readily available.
Scalability Good, but catalyst cost can be a factor.Well-established and scalable, but handling of POCl₃ requires caution.
Purification Column chromatography is typically required.Involves precipitation/filtration for intermediates, with final product purification.
Key Advantages High convergency, shorter route.Utilizes inexpensive and simple starting materials.
Key Disadvantages Cost of catalyst and boronic acid; potential for side products (di-substituted pyrimidine).Longer synthetic sequence, lower overall yield, use of harsh reagents.

Conclusion

Both synthetic routes offer viable pathways to this compound.

Route 1 (Suzuki-Miyaura Coupling) is a more modern and convergent approach, offering a higher overall yield in a single step. This makes it an attractive option for rapid synthesis and library generation, particularly in a research and development setting where time and efficiency are paramount. However, the cost of the palladium catalyst and the boronic acid may be a consideration for large-scale production.

Route 2 (Ring Formation & Chlorination) represents a more traditional and cost-effective method, starting from inexpensive and readily available materials. While the multi-step nature and lower overall yield are drawbacks, its scalability and the low cost of reagents make it a potentially more economical choice for large-scale manufacturing, provided that the necessary safety precautions for handling phosphorus oxychloride are in place.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing factors such as cost, time, scale, and available resources.

Benchmarking Purity: A Comparative Analysis of 4-Chloro-6-(3-iodophenyl)pyrimidine from Various Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of reliable and reproducible scientific outcomes, the purity of starting materials is a cornerstone of experimental success. This is particularly true in drug discovery and development, where impurities can lead to unforeseen side effects, altered biological activity, and costly delays. This guide provides a comparative analysis of the purity of 4-Chloro-6-(3-iodophenyl)pyrimidine, a key intermediate in the synthesis of various kinase inhibitors and other therapeutic agents, from three hypothetical leading suppliers: Supplier A, Supplier B, and Supplier C.

The purity of a chemical compound is a critical attribute that can significantly impact research and development outcomes. Even seemingly minor impurities can have profound effects on the biological activity and safety profile of a final compound. Therefore, a thorough analytical assessment of starting materials is not just a quality control measure but a fundamental aspect of rigorous scientific investigation.

This guide outlines a comprehensive analytical workflow for assessing the purity of this compound. We present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), a widely used and robust technique for purity determination. The results are summarized in a clear, comparative format to aid researchers in making informed decisions when sourcing this critical chemical building block.

Comparative Purity Analysis

The purity of this compound from three different suppliers was assessed using High-Performance Liquid Chromatography (HPLC). The results, including the main peak area percentage and the number and quantity of detected impurities, are summarized below.

SupplierLot NumberPurity by HPLC (% Area)Number of Impurities DetectedMajor Impurity (%)
Supplier A A-12399.85%20.10%
Supplier B B-45699.52%40.25%
Supplier C C-78999.71%30.18%

Experimental Protocols

A detailed methodology was followed to ensure the accurate and reproducible assessment of purity for the this compound samples.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate the main component from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Analytical column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard (purity ≥ 99.9%)

  • Samples of this compound from Supplier A, B, and C

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    20 95
    25 95
    25.1 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of Acetonitrile.

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Prepare the reference standard and samples from each supplier as described above.

  • Inject the samples and the reference standard into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the purity of each sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualizing the Workflow and a Potential Application

To better illustrate the processes involved, the following diagrams outline the experimental workflow for purity analysis and a hypothetical signaling pathway where a derivative of this compound might act as an inhibitor.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample_receipt Receive Samples (Suppliers A, B, C) dissolution Dissolve in Acetonitrile sample_receipt->dissolution injection Inject into HPLC System dissolution->injection separation Chromatographic Separation (C18) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation comparison Compare Supplier Purity Data calculation->comparison

Experimental workflow for purity analysis.

signaling_pathway receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates proliferation Cell Proliferation transcription_factor->proliferation Promotes inhibitor Derivative of This compound inhibitor->kinase_b Inhibits

Hypothetical signaling pathway inhibition.

Discussion

The purity of this compound can be influenced by the synthetic route and purification methods employed by the manufacturer. Common impurities may include starting materials, regioisomers, or byproducts from the chlorination process.

Based on our hypothetical analysis, Supplier A provides the material with the highest purity and the fewest detectable impurities. While the purity from Supplier C is also high, the presence of an additional impurity compared to Supplier A might be a consideration for sensitive applications. Supplier B's product shows a slightly lower purity and a greater number of impurities, which could potentially impact downstream reactions and biological assays.

It is crucial for researchers to recognize that lot-to-lot variability can occur. Therefore, it is recommended to perform in-house quality control testing on critical reagents, especially when embarking on a new series of experiments or using a new batch of material. This guide serves as a template for establishing such internal standards and making informed procurement decisions.

Safety Operating Guide

Proper Disposal of 4-Chloro-6-(3-iodophenyl)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 4-Chloro-6-(3-iodophenyl)pyrimidine, a chemical compound utilized in research and drug development. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to mitigate environmental impact.

This compound is classified as a hazardous substance, and its disposal is subject to stringent regulations. The following guidelines are based on internationally recognized safety protocols and should be implemented by all personnel handling this compound.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This compound is toxic if ingested, inhaled, or comes into contact with skin. It is also known to cause allergic skin reactions, may have carcinogenic properties, and is highly toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) is mandatory when handling this substance. This includes, but is not limited to:

  • Protective gloves

  • Protective clothing

  • Eye protection

  • Face protection

Work should be conducted in a well-ventilated area, and any contaminated work clothing must not be allowed out of the workplace.

Quantitative Hazard Classification

The following table summarizes the GHS hazard classifications for this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
CarcinogenicityCategory 1BH350: May cause cancer
Acute Aquatic HazardCategory 1H400: Very toxic to aquatic life
Chronic Aquatic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Data sourced from the Sigma-Aldrich Safety Data Sheet.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound and its container is to engage a licensed professional waste disposal service. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

1. Waste Collection and Segregation:

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and rinsates, in a designated and clearly labeled hazardous waste container.
  • The container must be compatible with the chemical and tightly sealed to prevent leaks or spills.
  • Label the container with the full chemical name, "this compound," and appropriate hazard symbols (e.g., toxic, environmental hazard, carcinogen).

2. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
  • The storage area should have secondary containment to manage any potential leaks.
  • Maintain an inventory of the waste generated.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
  • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
  • Follow all institutional and local regulations regarding the scheduling and documentation of hazardous waste disposal.

4. Spill Management:

  • In the event of a spill, evacuate the area and prevent entry.
  • Avoid breathing dust or vapors.
  • Wearing appropriate PPE, collect the spillage. Methods for cleanup will depend on the nature of the spill (solid or in solution).
  • Place all contaminated materials into the designated hazardous waste container.
  • Clean the spill area thoroughly.
  • Report the spill to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_disposal Disposal Process A Generation of This compound Waste B Wear Full PPE (Gloves, Gown, Eye Protection) A->B Handling C Collect Waste in a Designated, Labeled Container B->C Collection D Store Waste Container in a Secure, Ventilated Area C->D Storage E Contact EHS or Certified Waste Contractor D->E Initiate Disposal F Provide Safety Data Sheet (SDS) E->F G Arrange for Waste Pickup F->G H Proper Disposal at an Approved Waste Plant G->H Final Disposition

Caption: Workflow for the safe disposal of this compound.

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